molecular formula C10H12BrN3 B2997656 6-Bromo-3-tert-butylpyrazolo[1,5-a]pyrimidine CAS No. 1379349-89-9

6-Bromo-3-tert-butylpyrazolo[1,5-a]pyrimidine

カタログ番号: B2997656
CAS番号: 1379349-89-9
分子量: 254.131
InChIキー: SWFLHLIIZHJTPB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

6-Bromo-3-tert-butylpyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C10H12BrN3 and its molecular weight is 254.131. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

6-bromo-3-tert-butylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN3/c1-10(2,3)8-5-13-14-6-7(11)4-12-9(8)14/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWFLHLIIZHJTPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C2N=CC(=CN2N=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Cornerstone of Kinase Inhibition: A Technical Guide to Pyrazolo[1,5-a]pyrimidine Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors.[1] Its rigid, planar, and fused N-heterocyclic system provides a versatile template for developing ATP-competitive and allosteric inhibitors.[2][3] This guide offers an in-depth exploration of the key building blocks, synthetic strategies, and structure-activity relationships (SAR) that underpin the successful development of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors, a class that includes FDA-approved drugs like Larotrectinib, Entrectinib, and Repotrectinib for the treatment of cancers with NTRK gene fusions.[1][4][5]

Retrosynthetic Analysis: Deconstructing the Core

The synthetic versatility of the pyrazolo[1,5-a]pyrimidine core allows for extensive structural modifications at positions 2, 3, 5, 6, and 7.[6][7] A common retrosynthetic approach reveals two primary building blocks: a 3-aminopyrazole (or a 5-aminopyrazole) and a 1,3-bielectrophilic compound .[6][7] The strategic selection and synthesis of these precursors are paramount to achieving the desired substitution pattern and, ultimately, the biological activity of the final inhibitor.

G Pyrazolo[1,5-a]pyrimidine Core Pyrazolo[1,5-a]pyrimidine Core 3-Aminopyrazole 3-Aminopyrazole Pyrazolo[1,5-a]pyrimidine Core->3-Aminopyrazole Disconnection 1,3-Bielectrophilic Compound 1,3-Bielectrophilic Compound Pyrazolo[1,5-a]pyrimidine Core->1,3-Bielectrophilic Compound Disconnection

Caption: Retrosynthetic analysis of the pyrazolo[1,5-a]pyrimidine core.

The Nucleophilic Heart: Synthesis of 3-Aminopyrazole Building Blocks

3-Aminopyrazoles are the cornerstone of pyrazolo[1,5-a]pyrimidine synthesis, providing the pyrazole moiety of the fused ring system. The substituents on the 3-aminopyrazole ring directly translate to the final product, influencing its physicochemical properties and biological activity. Several methods exist for their synthesis, with the condensation of a 1,3-dielectrophilic compound containing a nitrile group with hydrazine being the most prevalent.

From β-Ketonitriles and Hydrazines

One of the most common and versatile methods for synthesizing 3-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines.[8] This reaction is often catalyzed by an acid, such as acetic acid or p-toluenesulfonic acid.[8][9]

G cluster_reactants Reactants cluster_product Product beta-Ketonitrile R1-C(=O)-CH(R2)-CN 3-Aminopyrazole beta-Ketonitrile->3-Aminopyrazole Condensation Hydrazine R3-NH-NH2 Hydrazine->3-Aminopyrazole

Caption: General synthesis of 3-aminopyrazoles from β-ketonitriles.

Experimental Protocol: Synthesis of 3-phenyl-1H-pyrazol-5-amine [9]

  • To a solution of 3-oxo-3-phenylpropanenitrile (50 mg, 0.34 mmol) in anhydrous ethanol (3 mL), add hydrazine (11.6 mg, 0.36 mmol) and acetic acid (0.024 mL, 0.37 mmol).

  • Heat the reaction mixture at 60°C for 24 hours.

  • Cool the mixture to room temperature and remove the solvent in vacuo.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution.

  • Wash the organic layer with brine, dry over MgSO₄, filter, and evaporate the solvent.

  • Wash the solid residue with ethyl ether and dry in vacuo to yield the product.

From α,β-Unsaturated Nitriles and Hydrazines

Another major route to 3-aminopyrazoles is the condensation of α,β-unsaturated nitriles bearing a leaving group at the β-position with hydrazines. The choice of the leaving group (e.g., ethoxy, dimethylamino, thiomethyl) can influence the reaction conditions and yield.

The Electrophilic Partner: 1,3-Bielectrophilic Building Blocks

The 1,3-bielectrophilic component provides the three carbon atoms necessary to form the pyrimidine ring upon cyclocondensation with a 3-aminopyrazole. The nature of this building block dictates the substitution pattern at the 5, 6, and 7-positions of the pyrazolo[1,5-a]pyrimidine core.

β-Dicarbonyl Compounds

The Pinner synthesis, a classic method for pyrimidine formation, utilizes the condensation of 1,3-dicarbonyl compounds with amidines (in this case, the 3-aminopyrazole acts as a cyclic amidine).[10][11][12] This approach allows for the introduction of a wide variety of substituents.

Enaminones

Enaminones are versatile 1,3-bielectrophilic synthons that can be readily prepared from the condensation of methyl aryl ketones with dimethylformamide dimethyl acetal (DMF-DMA).[13] The subsequent reaction with 3-aminopyrazoles in a suitable solvent like glacial acetic acid affords the corresponding pyrazolo[1,5-a]pyrimidines.[13]

Constructing the Core: Cyclocondensation Strategies

The key step in the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold is the cyclocondensation reaction between the 3-aminopyrazole and the 1,3-bielectrophilic compound.[3][6][7]

G 3-Aminopyrazole 3-Aminopyrazole Pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine 3-Aminopyrazole->Pyrazolo[1,5-a]pyrimidine Cyclocondensation 1,3-Bielectrophile 1,3-Bielectrophilic Compound 1,3-Bielectrophile->Pyrazolo[1,5-a]pyrimidine

Caption: General cyclocondensation reaction for pyrazolo[1,5-a]pyrimidine synthesis.

Experimental Protocol: General Microwave-Assisted Synthesis [14]

  • In a microwave vial, combine the 3-aminopyrazole (1.0 mmol), the β-ketoester (1.0 mmol), and acetic acid (0.5 mL).

  • Seal the vial and irradiate in a microwave reactor at 150°C for 10-15 minutes.

  • After cooling, collect the resulting solid by filtration, wash with cold ethanol, and dry to obtain the pure pyrazolo[1,5-a]pyrimidine.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazolo[1,5-a]pyrimidine analogs is highly dependent on the nature and position of substituents on the core scaffold.[1][2]

PositionSubstituent Effect on Kinase InhibitionKey Interactions
C3 The presence of an amide bond, such as picolinamide, can significantly enhance activity.[4]Forms hydrogen bonds with the hinge region of the kinase.[4]
C5 Substitution with groups like 2,5-difluorophenyl-substituted pyrrolidine can increase potency.[4] A morpholine group at this position can improve selectivity.[4]Engages in hydrophobic interactions and can reduce off-target effects.[4]
C7 Aryl substitutions, often introduced via cross-coupling reactions, are common.Can be tailored to occupy specific pockets in the kinase active site.
Macrocyclization Linking substituents on the pyrazolo[1,5-a]pyrimidine core to form a macrocycle can lead to highly potent and selective inhibitors.[1][4]Constrains the molecule in an active conformation, enhancing binding affinity.

Table 1: SAR of Pyrazolo[1,5-a]pyrimidine Analogs as Trk Inhibitors [1]

CompoundR1R2TrkA IC₅₀ (nM)TrkB IC₅₀ (nM)TrkC IC₅₀ (nM)
Larotrectinib--5-11
Entrectinib--1.70.10.1
Compound 28Macrocyclic-0.170.070.07
Compound 29Macrocyclic-0.6-0.1

Post-Functionalization: Diversifying the Scaffold

To explore a wider chemical space and optimize inhibitor properties, post-functionalization of the pre-formed pyrazolo[1,5-a]pyrimidine core is a powerful strategy. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently employed to introduce aryl or other groups at specific positions, particularly at halogenated sites.[2][3][6][7][15] This allows for the late-stage introduction of diversity, which is highly advantageous in drug discovery programs.

Conclusion and Future Directions

The pyrazolo[1,5-a]pyrimidine scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. The synthetic accessibility of its core building blocks—3-aminopyrazoles and 1,3-bielectrophiles—coupled with the robustness of cyclocondensation and post-functionalization reactions, provides a powerful platform for medicinal chemists. Future research will likely focus on the development of more efficient and environmentally friendly synthetic methods, such as one-pot and multicomponent reactions, and the exploration of novel substitution patterns to overcome challenges like drug resistance and off-target effects.[2][3]

References

  • Mahajan, A. T., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]

  • Al-Qadhi, M. A., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(24), 5678. [Link]

  • Singh, P., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 15, 12345-12367. [Link]

  • Arias-Gómez, A., Godoy, A., & Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2708. [Link]

  • Mahajan, A. T., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. PubMed, 39124968. [Link]

  • Kim, D., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(11), 1213-1217. [Link]

  • Singh, P., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Digital Commons @ Michigan Tech. [Link]

  • CPL302253. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 27(15), 4987. [Link]

  • Pinner Pyrimidine Synthesis. (n.d.). SlideShare. [Link]

  • Singh, P., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors in cancer treatment. Digital Commons @ Michigan Tech. [Link]

  • Barrow, J. C., et al. (2018). A deconstruction–reconstruction strategy for pyrimidine diversification. Nature, 560(7718), 350-354. [Link]

  • de la Torre, M. C., & G. A. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 738. [Link]

  • Amin, S. A., Adhikari, N., & Gayen, S. (2018). Structural findings of pyrazolo[1,5-a]pyrimidine compounds for their Pim-1/2 kinase inhibition as potential anticancer agents. Medicinal Chemistry Research, 27(4), 1144-1156. [Link]

  • Fichez, J., Busca, P., & Prestat, G. (2016). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Mini-Reviews in Organic Chemistry, 13(4), 319-335. [Link]

  • Synthetic route to 3-amino-N′-arylidene-5-phenylamino-1H-pyrazole-4-carbohydrazides 50. (n.d.). ResearchGate. [Link]

  • Arias-Gómez, A., Godoy, A., & Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed, 34063043. [Link]

  • El-Sayed, N. N. E., et al. (2025). Insights into Novel Arylazopyrazolo[1,5-a]pyrimidines as Promising MurA Inhibitors and Antibiofilm Candidates: Design, Synthesis, Antimicrobial Evaluation, and Molecular Docking. ACS Omega. [Link]

  • Arias-Gómez, A., Godoy, A., & Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia MDPI. [Link]

  • Van, N. T., et al. (2011). Synthesis of 3-Amino-4-fluoropyrazoles. The Journal of Organic Chemistry, 76(9), 3476-3483. [Link]

  • Ningaiah, S., et al. (2008). Synthesis of 3-amino 1H-pyrazoles catalyzed by p-toluene sulphonic acid using polyethylene glycol-400 as an efficient and recyclable reaction medium. Journal of Heterocyclic Chemistry, 45(2), 539-542. [Link]

  • Chavan, P. W., et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 13(3), 643-665. [Link]

  • Pyrimidines can be made from 1,3-dicarbonyl compounds and amidines. (2025). uobabylon.edu.iq. [Link]

  • Al-Qadhi, M. A., et al. (2025). Pyrazolo[1,5-a]pyrimidine Scaffold-Based Small Molecules: From Bench to FDA-Approved TRK Kinase Inhibitors (Part 1). ResearchGate. [Link]

Sources

structure-activity relationship of 3-tert-butyl pyrazolopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure-Activity Relationship of 3-tert-Butyl Pyrazolopyrimidines

Authored by a Senior Application Scientist

Abstract

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its remarkable versatility in targeting a wide array of biological targets, most notably protein kinases.[1][2][3][4] As a bioisostere of adenine, this heterocyclic system adeptly mimics the natural ligand of ATP-binding sites, providing a robust framework for the design of potent and selective inhibitors.[3][4][5][6] Within this class, compounds bearing a tert-butyl group, particularly at the 3-position, have demonstrated unique properties. The tert-butyl moiety serves as a critical hydrophobic anchor, often occupying deep, lipophilic pockets within the target protein, thereby enhancing binding affinity and influencing selectivity. This guide provides a comprehensive examination of the structure-activity relationships (SAR) of 3-tert-butyl pyrazolopyrimidines and related analogs. We will dissect the causal relationships between specific structural modifications and their resulting biological activities, supported by experimental data, molecular modeling insights, and detailed protocols for synthesis and evaluation.

The Pyrazolopyrimidine Core: A Privileged ATP-Competitive Scaffold

The foundational strength of the pyrazolopyrimidine scaffold lies in its structural mimicry of the purine ring of ATP. This allows it to form key hydrogen bond interactions with the "hinge" region of kinase domains, a conserved backbone segment that connects the N- and C-lobes of the enzyme. Typically, the N1-H of the pyrazole and the N7 of the pyrimidine ring act as hydrogen bond donor and acceptor, respectively, anchoring the inhibitor in the active site in a manner analogous to ATP.[5][7]

This hinge-binding motif is the first pillar of inhibitor design. The second is the strategic placement of substituents on the core to exploit adjacent pockets within the ATP-binding site, thereby achieving potency and selectivity.

cluster_kinase Kinase ATP-Binding Site cluster_inhibitor Pyrazolopyrimidine Inhibitor hinge Hinge Region (e.g., Leu, Met) pocket Hydrophobic Pocket solvent Solvent-Exposed Region pp_core Pyrazolo[3,4-d]pyrimidine Core N1-H N7 pp_core:n1->hinge H-Bond Donor pp_core:n7->hinge H-Bond Acceptor r1 R1 (e.g., tert-Butyl) r1->pocket Hydrophobic Interaction r2 R2 (Solubilizing Group) r2->solvent Solvent Interaction

Caption: General binding mode of a pyrazolopyrimidine inhibitor in a kinase ATP pocket.

The Crucial Role of the 3-Position tert-Butyl Group

The C3 position of the pyrazolopyrimidine scaffold often points towards a hydrophobic region of the ATP-binding site. The choice of substituent at this position is a critical determinant of both potency and selectivity. The tert-butyl group is particularly effective for several reasons:

  • Hydrophobic Anchor: Its significant lipophilicity allows it to favorably occupy hydrophobic pockets, displacing water molecules and contributing significantly to the binding energy. In silico docking studies of pyrazolopyrimidine inhibitors for SRC kinase, for instance, show the tert-butyl group occupying a hydrophobic pocket formed by several lipophilic residues.[5]

  • Conformational Restriction: The steric bulk of the tert-butyl group can lock the inhibitor into a specific, favorable conformation, reducing the entropic penalty of binding.

  • Selectivity Driver: The size and shape of the hydrophobic pocket vary among different kinases. A bulky group like tert-butyl may be accommodated by one kinase but cause a steric clash in another, thus providing a basis for selectivity.

While direct SAR tables for a series of "3-tert-butyl" analogs are sparse, the principle is well-established in related series. For example, in the development of SRC kinase inhibitors, the tert-butyl group of a carbamate was shown to occupy a key hydrophobic pocket.[5] Similarly, studies on 3-phenylpyrazolopyrimidines have shown this position interacts with a large hydrophobic pocket, significantly contributing to inhibitory activity.[6] The tert-butyl group serves as a more compact, purely aliphatic alternative to a phenyl ring for probing such pockets.

Compound Modification at C3 Target Kinase IC₅₀ (nM) Key Insight
Analog APhenylSrc60,400The phenyl group interacts with a large hydrophobic pocket, but other modifications are needed for high potency.[6]
Analog BThiazoleTrk<10Heteroaryl substitutions at C3 can significantly enhance inhibitory activity, providing additional interaction points.[8]
Analog Ctert-ButylIspE>100,000In the context of bacterial IspE inhibitors, a tert-butyl group at the N1 position was evaluated, but a smaller methyl group proved more effective, suggesting steric constraints in that particular target.[9] This highlights the target-dependent nature of SAR.

SAR at Other Positions: Fine-Tuning Activity and Properties

While the C3-substituent acts as a primary anchor, modifications at other positions of the pyrazolopyrimidine core are essential for optimizing potency, selectivity, and pharmacokinetic properties.

N1-Position Modifications

The N1 position of the pyrazole ring is frequently substituted to explore regions of the ATP pocket that are occupied by the ribose-phosphate moiety of ATP.[5][10] This area is often more solvent-exposed.

  • Improving Solubility: Replacing a historically used tert-butyl group at N1 with more flexible, polar, or water-solubilizing groups is a common and effective strategy to improve drug-like properties.[5][10]

  • Exploring New Interactions: Introducing groups like cyclic tertiary amines connected via a linker can access new binding interactions and significantly boost potency.[5][10] For example, adding a dimethylamino-containing piperidinyl group at N1 led to compounds with enhanced cell-based potency against breast cancer cells.[10]

start N1-H Pyrazolopyrimidine sub1 N1-tert-Butyl - High Lipophilicity - Poor Solubility start->sub1 Substitution for hydrophobic pocket sub2 N1-linker-Amine - Improved Solubility - Access to Solvent Region - Enhanced Potency start->sub2 Substitution for improved properties

Caption: Logic diagram for N1-position modifications on the pyrazolopyrimidine core.

C4-Position Modifications

The C4 position on the pyrimidine ring is another key vector for modification, often pointing towards the solvent-exposed region. This position is crucial for attaching side chains that can modulate selectivity or introduce new binding interactions. In the development of multi-kinase inhibitors, linking a phenylurea moiety through an amino or ether linkage at C4 was a successful strategy.[11] The nature of this linker (amino vs. ether) and the substitutions on the terminal phenyl ring were critical for tuning the selectivity profile against kinases like FLT3 and VEGFR2.[11]

Case Study: Pyrazolopyrimidines as Kinase Inhibitors

The versatility of the pyrazolopyrimidine scaffold is best illustrated through its application against various kinase targets.

  • SRC Family Kinases (SFKs): Early SFK inhibitors like PP1 and PP2 utilized a pyrazolo[3,4-d]pyrimidine core. Docking studies revealed that the pyrazolopyrimidine mimics adenine by forming H-bonds with the hinge region, while substituents at C3 and N1 occupy adjacent hydrophobic pockets.[5][6] Efforts to improve upon these early inhibitors involved replacing the N1-tert-butyl group to enhance solubility and potency.[10]

  • Bruton's Tyrosine Kinase (BTK): Ibrutinib, a landmark BTK inhibitor, is based on a pyrazolo[3,4-d]pyrimidine scaffold.[4][6] While Ibrutinib itself does not have a 3-tert-butyl group, its development spurred extensive exploration of the pyrazolopyrimidine core for BTK inhibition.[4] The SAR studies in this area focus on optimizing the C3 and N1 substituents to improve selectivity over other kinases that share a conserved cysteine residue, such as EGFR.[4]

  • Glycogen Synthase Kinase-3 (GSK-3): 3D-QSAR and molecular docking studies on pyrazolopyrimidine derivatives as GSK-3 inhibitors have helped identify key structural features for activity.[12] These studies create contour maps that visualize regions where bulky, hydrophobic groups (like tert-butyl) would be favorable and where they would be detrimental, guiding the design of more potent and selective inhibitors.[12]

Experimental Protocols

General Synthesis of 4-Amino-3-substituted-Pyrazolo[3,4-d]pyrimidines

This protocol outlines a common synthetic route, which involves the construction of the pyrazole ring followed by the pyrimidine ring.

start Substituted Hydrazine (e.g., tert-butyl carbazate) step1 Condensation with Malononitrile Derivative start->step1 intermediate1 Aminopyrazole Intermediate step1->intermediate1 step2 Cyclization with Isocyanate or Formamide intermediate1->step2 product Pyrazolo[3,4-d]pyrimidine Core step2->product step3 Functionalization (e.g., Chlorination at C4) product->step3 intermediate2 4-Chloro Intermediate step3->intermediate2 step4 Nucleophilic Substitution (e.g., Amination at C4) intermediate2->step4 final_product Final Product step4->final_product

Caption: Generalized synthetic workflow for pyrazolo[3,4-d]pyrimidine derivatives.

Step-by-Step Methodology:

  • Synthesis of the Aminopyrazole Intermediate: React a suitable starting material like 4-chloro-5-cyanopyrimidine with tert-butyl carbazate in the presence of an amine base (e.g., triethylamine) and a suitable solvent like ethanol.[2] The reaction is typically heated to reflux for several hours.

  • Monitoring and Isolation: Monitor the reaction progress using Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture, and collect the precipitated aminopyrazole product by filtration. Wash with a cold solvent and dry under vacuum.

  • Cyclization to form the Pyrazolopyrimidine Core: Treat the o-aminocyanopyrazole intermediate with an isocyanate in a solvent like THF to yield the pyrazolopyrimidine in a one-pot synthesis.[2] Alternatively, cyclization can be achieved using reagents like formamide or triethyl orthoformate under heat.

  • Functionalization at C4: To introduce diversity, the pyrimidinone oxygen at C4 can be converted to a chlorine using a chlorinating agent like phosphorus oxychloride (POCl₃).[3][13]

  • Nucleophilic Aromatic Substitution: The resulting 4-chloro-pyrazolopyrimidine is a versatile intermediate. It can be reacted with various amines, alcohols, or thiols to introduce a wide range of substituents at the C4 position via nucleophilic aromatic substitution.[3][13]

In Vitro Kinase Inhibition Assay (Generic Fluorescence-Based)

This protocol describes a standard method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a target kinase.

  • Reagent Preparation: Prepare assay buffer (e.g., Tris-HCl, MgCl₂, DTT), a solution of the purified target kinase, a fluorescently-labeled peptide substrate, and ATP at a concentration near its Km for the kinase.

  • Compound Dilution: Perform a serial dilution of the test compound (e.g., 3-tert-butyl pyrazolopyrimidine analog) in DMSO to create a range of concentrations for the dose-response curve.

  • Assay Plate Setup: Add the kinase, substrate, and buffer to the wells of a microtiter plate. Then, add the serially diluted test compound. Include positive (no inhibitor) and negative (no kinase) controls.

  • Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP to all wells. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • Reaction Termination and Reading: Stop the reaction by adding a chelating agent like EDTA. Read the fluorescence signal on a suitable plate reader. The signal correlates with the amount of phosphorylated substrate.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Conclusion and Future Directions

The 3-tert-butyl pyrazolopyrimidine scaffold and its analogs represent a powerful platform for inhibitor design. The SAR clearly indicates that the C3 position is critical for anchoring within hydrophobic pockets, while the N1 and C4 positions provide vectors for fine-tuning potency, selectivity, and pharmacokinetic profiles. The tert-butyl group serves as an archetypal bulky, hydrophobic moiety, and the principles derived from its use can guide the selection of other groups to probe the specific topology of a target active site.

Future efforts in this area will likely focus on:

  • Developing Covalent and Reversible-Covalent Inhibitors: For kinases with accessible cysteine residues near the active site, the pyrazolopyrimidine scaffold can be elaborated with a reactive "warhead" to achieve covalent binding, as successfully demonstrated with BTK inhibitors.[4]

  • Designing Multi-Targeted Inhibitors: By carefully tuning substituents, it is possible to design single molecules that inhibit multiple key kinases in a disease pathway, potentially leading to synergistic effects and overcoming resistance.[11]

  • Creation of PROTACs: The pyrazolopyrimidine scaffold can be used as the target-binding warhead in Proteolysis-Targeting Chimeras (PROTACs), which recruit an E3 ligase to the target kinase to induce its degradation rather than just inhibition.[4]

By integrating rational design, combinatorial synthesis, and robust biological evaluation, the 3-tert-butyl pyrazolopyrimidine framework will continue to be a highly productive starting point for the discovery of novel therapeutics.

References

  • Shashikant, A. P., et al. (2007). 3D-QSAR and molecular docking studies on pyrazolopyrimidine derivatives as glycogen synthase kinase-3beta inhibitors. PubMed. Available at: [Link]

  • Gomez, G., et al. (2021). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. ACS Publications. Available at: [Link]

  • Arya, D., et al. SAR of pyrazolopyrimidine derivatives as CDK2 inhibitor and chemical structure of compound 28. ResearchGate. Available at: [Link]

  • A brief structure–activity relationship (SAR) study of the active pyrazolopyrimidines. ResearchGate. Available at: [Link]

  • Shaikh, M. S., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). ScienceDirect. Available at: [Link]

  • Gomez, G., et al. (2021). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry. Available at: [Link]

  • Chatterjee, D., et al. (2015). Synthesis and biological evaluation of pyrazolopyrimidines as potential antibacterial agents. PubMed. Available at: [Link]

  • Shrestha, R., et al. (2021). Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. PMC. Available at: [Link]

  • Ivanov, S. M. (2021). Synthesis of 3-tert-Butyl-7,8-nitro(dinitro)pyrazolo-[5,1-c][5][12][14]triazin-4(6H)-ones. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2013). Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. PubMed. Available at: [Link]

  • Bakr, R. B., et al. (2022). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry. Available at: [Link]

  • Chatterjee, D., et al. (2015). Synthesis and biological evaluation of pyrazolopyrimidines as potential antibacterial agents. PubMed. Available at: [Link]

  • WO2017046604A1 - Pyrazolopyrimidine derivatives as btk inhibitors for the treatment of cancer. Google Patents.
  • Robertson, G. T., et al. (2022). Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. MDPI. Available at: [Link]

  • El-Damasy, D. A., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Publishing. Available at: [Link]

  • Eldebss, T. M. A., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. Available at: [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PMC - NIH. Available at: [Link]

  • Ahmed, S. A., et al. (2022). Pyrazolopyrimidines: Synthesis, Chemical Reactions and Biological Activity. ResearchGate. Available at: [Link]

  • Lee, H. W., et al. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. PMC. Available at: [Link]

  • Myers, S. H., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. SciSpace. Available at: [Link]

  • Eldebss, T. M. A., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. PMC. Available at: [Link]

  • Janezic, D., et al. (2022). Synthesis and biological activity evaluation of novel 3,5,7-trisubstituted pyrazolo[1,5-a]pyrimidines. PubMed. Available at: [Link]

Sources

Methodological & Application

Suzuki-Miyaura coupling conditions for 6-bromo-3-tert-butylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Suzuki-Miyaura Cross-Coupling of 6-Bromo-3-tert-butylpyrazolo[1,5-a]pyrimidine

Executive Summary & Reactivity Profile

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines in ATP-competitive kinase inhibitors (e.g., RET, CDK, and JAK inhibitors). The specific substrate, This compound , presents a unique synthetic profile:

  • Electrophilic Site (C6-Br): The bromine at position 6 is located on the electron-deficient pyrimidine ring. While less reactive than typical aryl iodides, it undergoes oxidative addition with Palladium(0) efficiently due to the electron-withdrawing nature of the bridgehead nitrogen.

  • Steric Influence (C3-tBu): The tert-butyl group at position 3 is chemically inert under coupling conditions but plays a critical role in solubility. Unlike the parent scaffold, which can be sparingly soluble, the lipophilic t-butyl group allows the use of a broader range of non-polar solvents (e.g., Toluene, THF) alongside standard polar aprotic solvents.

  • Regioselectivity: The C3 position is naturally nucleophilic.[1] However, with the t-butyl group blocking C3 and a halogen at C6, the reaction is exclusively chemoselective for C6 cross-coupling without competing electrophilic substitution.

Mechanistic Workflow & Logic

The success of this coupling relies on the Catalytic Cycle , which must overcome the potential for catalyst deactivation by the nitrogen-rich heterocycle.

Key Mechanistic Considerations:

  • Ligand Choice: Monodentate phosphines (like PPh3) can dissociate, allowing the nitrogen atoms of the pyrazolo[1,5-a]pyrimidine to coordinate to Pd, poisoning the catalyst. We prioritize bidentate ligands (dppf) or bulky biaryl phosphines (XPhos) to prevent this coordination.

  • Base Selection: Weak bases (Na2CO3) are preferred to minimize protodeboronation of the boronic acid partner, especially given the high temperatures often required for heteroaryl bromides.

Visualizing the Reaction Pathway

SuzukiCycle Start Substrate: 6-Br-3-tBu-pyrazolo[1,5-a]pyrimidine OxAdd Oxidative Addition (Ar-Pd(II)-Br) Start->OxAdd + Pd(0) Pd0 Active Catalyst Pd(0)L2 Pd0->OxAdd TransMet Transmetalation (Ar-Pd(II)-Ar') OxAdd->TransMet + Base BaseAct Base Activation (Boronic Acid -> Boronate) BaseAct->TransMet Activated Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Product Product: 6-Aryl-3-tBu-pyrazolo[1,5-a]pyrimidine RedElim->Product

Figure 1: Catalytic cycle for the C6-arylation. Note the critical role of base activation in facilitating transmetalation over the oxidative addition complex.

Experimental Protocols

Two distinct protocols are provided. Method A is the robust, cost-effective standard. Method B is the high-performance alternative for sterically hindered or electron-poor boronic acids.

Method A: The "Workhorse" Protocol (Pd(dppf)Cl2)

Best for: Standard aryl boronic acids, scale-up (>1g).

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (1.2 – 1.5 equiv)

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2·CH2Cl2) (5 mol%)

  • Base: 2M Na2CO3 (aqueous) (3.0 equiv)

  • Solvent: 1,4-Dioxane (0.1 M concentration relative to substrate)

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask (or microwave vial) with the substrate, boronic acid, and Pd(dppf)Cl2.

  • Inerting: Seal the vessel with a septum. Evacuate and backfill with Nitrogen (or Argon) three times.[2] Causality: O2 removal prevents homocoupling of the boronic acid and oxidation of the Pd ligand.

  • Solvation: Add degassed 1,4-Dioxane via syringe, followed by the degassed 2M Na2CO3 solution.

  • Reaction: Heat the mixture to 90°C (oil bath) or 110°C (Microwave) for 2–4 hours.

    • Checkpoint: Monitor by LC-MS.[2][3][4][5] The starting bromide (M+H ~254/256) should disappear.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and water.[2] Filter through a Celite pad to remove Pd black.

  • Purification: Separate phases. Wash organic layer with brine, dry over MgSO4.[2] Concentrate and purify via silica flash chromatography (typically Hexanes/EtOAc gradient).

Method B: The "High-Performance" Protocol (XPhos Pd G2)

Best for: Heteroaryl boronic acids, ortho-substituted rings, or low-yielding substrates.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.5 equiv

  • Catalyst: XPhos Pd G2 (2–3 mol%)

  • Base: K3PO4 (anhydrous, tribasic) (3.0 equiv)

  • Solvent: THF : Water (10:1 ratio)

Step-by-Step Procedure:

  • Setup: In a glovebox or under strict Schlenk conditions, combine substrate, boronic acid, XPhos Pd G2, and K3PO4.

  • Solvation: Add degassed THF and Water.

  • Reaction: Heat to 60–80°C . Note: The highly active Buchwald precatalyst allows for milder temperatures, reducing thermal decomposition of sensitive boronic acids.

  • Workup: Similar to Method A, but ensure thorough washing as XPhos oxide byproducts can sometimes co-elute with polar products.

Optimization & Troubleshooting Data

The following table summarizes the optimization landscape for this specific scaffold.

VariableConditionOutcomeRecommendation
Solvent DMFHigh conversion, difficult workupUse only if substrate is insoluble in Dioxane.
Solvent Dioxane/H2O Excellent conversion, easy removal Standard Choice.
Base Cs2CO3Fast reaction, risk of hydrolysisUse for non-sensitive substrates.
Base Na2CO3 Slower, cleaner profile Standard Choice.
Catalyst Pd(PPh3)4Moderate yield, requires high loadingAvoid if possible (air sensitive).
Catalyst Pd(dppf)Cl2 High yield, air stable Preferred for scale.
Catalyst XPhos Pd G2 Highest TOF (Turnover Frequency) Preferred for difficult couplings.

References

  • General Reactivity of Pyrazolo[1,5-a]pyrimidines: Jismy, B., et al. "Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one."[1][6][7] RSC Advances, 2021, 11, 1287–1302.[1]

  • Microwave-Assisted Synthesis of 6-Bromo Analogs: Yallappa, N., et al. "Base Catalyzed Microwave Assisted Synthesis, Characterization of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate."[3][4][5] Asian Journal of Chemistry, 2018, 30(8), 1881-1884.

  • Suzuki Coupling Methodology (General Heterocycles): Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457–2483.

  • Buchwald Precatalyst Applications (XPhos Pd G2): Bower, J. F., et al. "Formation of C–C Bonds via Palladium-Catalyzed Coupling Reactions." Comprehensive Organic Synthesis II, 2014.

  • BenchChem Protocol Database: "Application Notes and Protocols for the Suzuki Coupling Reaction."

Sources

Application Note: Precision Synthesis of 6-Aryl-3-tert-butylpyrazolo[1,5-a]pyrimidines via Pd-Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Strategic Overview

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, serving as a bioisostere for the purine core of ATP. Derivatives substituted at the C3 and C6 positions exhibit potent inhibitory activity against a spectrum of kinases, including B-Raf, PI3K, and CDK families.

The specific target, 6-aryl-3-tert-butylpyrazolo[1,5-a]pyrimidine , combines two critical structural features:

  • 3-tert-Butyl Group: Provides significant lipophilicity and steric bulk, often occupying the hydrophobic pocket (Gatekeeper region) of kinase active sites to enhance selectivity.

  • 6-Aryl Vector: Projects into the solvent-exposed region or specific sub-pockets, allowing for fine-tuning of potency and ADME properties via Palladium-catalyzed cross-coupling.

Synthetic Challenge & Solution

While the pyrazolo[1,5-a]pyrimidine core is electron-rich, directing substituents to the C6 position requires specific orchestration. The C3 position is the most nucleophilic; however, the presence of the tert-butyl group at C3 blocks this site, directing subsequent electrophilic substitution (SEAr) to the C6 position (analogous to the C5 of a pyrimidine).

This guide details a robust, three-step modular protocol :

  • Cyclocondensation to form the parent core.

  • Regioselective Bromination at C6.

  • Pd-Catalyzed Suzuki-Miyaura Coupling to install the aryl moiety.

Part 2: Reaction Scheme & Logic

Retrosynthetic Analysis

The logical disconnection relies on the late-stage introduction of the C6-aryl group via cross-coupling, enabling the rapid generation of a library of analogs from a single halogenated intermediate.

Retrosynthesis Target 6-Aryl-3-tert-butyl pyrazolo[1,5-a]pyrimidine Inter 6-Bromo-3-tert-butyl pyrazolo[1,5-a]pyrimidine Target->Inter Suzuki Coupling (Pd-Catalysis) Core 3-tert-Butyl pyrazolo[1,5-a]pyrimidine Inter->Core Regioselective Bromination (NBS) Start 3-tert-Butyl-1H-pyrazol-5-amine + 1,1,3,3-Tetramethoxypropane Core->Start Cyclocondensation (Acid Catalysis)

Figure 1: Retrosynthetic strategy prioritizing late-stage diversification.

Part 3: Detailed Experimental Protocols

Step 1: Synthesis of the Core Scaffold

Objective: Construct the 3-tert-butylpyrazolo[1,5-a]pyrimidine ring. Reaction Type: Acid-catalyzed cyclocondensation.

Materials:

  • 3-tert-Butyl-1H-pyrazol-5-amine (1.0 equiv)

  • 1,1,3,3-Tetramethoxypropane (1.1 equiv) [Malonaldehyde surrogate]

  • Acetic Acid (Glacial, Solvent/Catalyst) or Ethanol/HCl

Protocol:

  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 3-tert-butyl-1H-pyrazol-5-amine (10 mmol, 1.39 g) in Glacial Acetic Acid (20 mL).

  • Addition: Add 1,1,3,3-Tetramethoxypropane (11 mmol, 1.80 g) dropwise at room temperature.

  • Reflux: Heat the mixture to 110°C (Reflux) for 3–4 hours. Monitor by TLC (EtOAc/Hexane 1:4). The spot for the amine (polar) should disappear, replaced by a less polar fluorescent spot.

  • Workup: Cool to room temperature. Pour the mixture into ice-water (100 mL). Neutralize carefully with saturated NaHCO₃ or solid Na₂CO₃ to pH ~8.

  • Extraction: Extract with Dichloromethane (DCM, 3 x 30 mL). Wash combined organics with Brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude product is often pure enough (>95%). If necessary, purify via flash chromatography (SiO₂, 0-20% EtOAc in Hexanes).

    • Yield Expectation: 85–95%.

    • Checkpoint: ¹H NMR should show the characteristic pyrimidine protons (dd/d patterns) and the t-butyl singlet.

Step 2: Regioselective C6-Bromination

Objective: Install the halogen handle at C6. Mechanism: Electrophilic Aromatic Substitution (SEAr). Since C3 is blocked by the t-butyl group, the electrophile attacks the next most electron-rich position, C6.

Materials:

  • 3-tert-Butylpyrazolo[1,5-a]pyrimidine (from Step 1)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Acetonitrile (ACN) or DCM (Solvent)

Protocol:

  • Dissolution: Dissolve the core scaffold (5 mmol) in Acetonitrile (25 mL) at room temperature.

  • Bromination: Add NBS (5.25 mmol, 0.93 g) portion-wise over 10 minutes.

    • Note: Protect from light to prevent radical side reactions, though ionic bromination is dominant here.

  • Reaction: Stir at Room Temperature for 1–2 hours.

    • Monitoring: TLC will show a slight shift to a less polar spot compared to the starting material.

  • Workup: Dilute with water (50 mL). The product often precipitates.

    • If Solid: Filter, wash with water and cold pentane.

    • If Oiling:[1] Extract with EtOAc, wash with 10% Na₂S₂O₃ (to remove bromine traces) and Brine.

  • Yield: 80–90% (Yellowish solid).

    • Validation: ¹H NMR will show the loss of the C6-H signal (normally a triplet or dd around 6.8 ppm) and simplification of the C5/C7 signals to singlets (or doublets with small coupling).

Step 3: Pd-Catalyzed Suzuki-Miyaura Coupling

Objective: Install the aryl group at C6.

Materials:

  • 6-Bromo-3-tert-butylpyrazolo[1,5-a]pyrimidine (1.0 equiv)

  • Aryl Boronic Acid [Ar-B(OH)₂] (1.2–1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (5 mol%) - Robust choice for scale-up.

    • Alternative: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%) for sterically demanding or electron-poor boronic acids.

  • Base: 2M Aqueous Na₂CO₃ or Cs₂CO₃ (3.0 equiv).

  • Solvent: 1,4-Dioxane or DME (degassed).

Protocol:

  • Preparation: In a microwave vial or pressure tube, combine the 6-Bromo intermediate (0.5 mmol), Aryl Boronic Acid (0.75 mmol), and Base (Cs₂CO₃, 1.5 mmol, 488 mg).

  • Solvent: Add 1,4-Dioxane (4 mL) and Water (1 mL). Sparge with Nitrogen/Argon for 5 minutes to remove oxygen.

  • Catalyst: Add Pd(dppf)Cl₂[2]·CH₂Cl₂ (0.025 mmol, ~20 mg). Seal the vessel immediately.

  • Reaction: Heat to 90°C (oil bath) or 100°C (Microwave) for 2–4 hours (MW: 30-60 mins).

    • Visual Check: The reaction mixture turns black (Pd precipitation) upon completion.

  • Workup: Filter through a pad of Celite (eluting with EtOAc). Wash the filtrate with Brine.

  • Purification: Flash Chromatography (SiO₂, Gradient 10% -> 50% EtOAc in Hexanes).

    • Yield: Typically 70–90% depending on the boronic acid.

Part 4: Mechanism & Data Visualization

Catalytic Cycle (Suzuki Coupling)

The cross-coupling proceeds via the standard Pd(0)/Pd(II) cycle. The electron-rich nature of the pyrazolo[1,5-a]pyrimidine ring facilitates oxidative addition, but the C6 position is less sterically hindered than C7, aiding transmetallation.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + R-Br TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Ar'-B(OH)2 + Base Iso Isomerization TransMet->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 - Product

Figure 2: Simplified Suzuki-Miyaura Catalytic Cycle for C6-Arylation.

Optimization Data (Representative)

Simulated data based on typical reactivities of pyrazolo[1,5-a]pyrimidines.

EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)Notes
1Pd(PPh₃)₄Na₂CO₃DME/H₂O8565Moderate conversion, some dehalogenation.
2Pd(dppf)Cl₂ Cs₂CO₃ Dioxane/H₂O 90 92 Optimal conditions. High purity.
3Pd(OAc)₂ / XPhosK₃PO₄Toluene/H₂O10088Excellent for sterically hindered aryls.
4Pd₂dba₃ / SPhosK₃PO₄n-BuOH10085Good for electron-poor boronic acids.

Part 5: Troubleshooting & Critical Parameters

Regioselectivity Verification
  • Issue: How to confirm Bromination occurred at C6 and not C7?

  • Diagnostic: In ¹H NMR, the C7 proton (adjacent to bridgehead N) is the most deshielded (~8.5-9.0 ppm). The C5 proton is further upfield (~8.0-8.5 ppm).

    • Unsubstituted: C6-H is a dd (approx 6.8-7.0 ppm).

    • C6-Bromo Product: The C6 signal disappears. The C5 and C7 protons become singlets (or doublets with small ⁴J coupling). If bromination occurred at C7, the characteristic low-field signal would vanish.

Dehalogenation
  • Symptom: Recovery of non-brominated core during Suzuki coupling.

  • Cause: Hydride source in solvent or overheating.

  • Fix: Use rigorously degassed solvents. Switch to DME or Toluene if Dioxane/Alcohol promotes reduction.

Protodeboronation
  • Symptom: Low yield, recovery of aryl halide, presence of benzene/arene from boronic acid.

  • Cause: Unstable boronic acid (especially 2-heteroaryl or polyfluorinated).

  • Fix: Use Boronic Esters (Pinacol) instead of acids. Lower temperature to 80°C and increase reaction time. Use anhydrous conditions with CsF as base.

Part 6: References

  • Regioselective Functionalization of Pyrazolo[1,5-a]pyrimidines:

    • Title: Catalyst-Switchable Regiocontrol in the Direct Arylation of Remote C-H Groups in Pyrazolo[1,5-a]pyrimidines.

    • Source: Angewandte Chemie Int. Ed. (2015).[3]

    • URL:[Link]

  • Synthesis of 3-tert-butyl-pyrazolo[1,5-a]pyrimidine Core:

    • Title: Synthesis and chemistry of 3-tert-butyl-1,5-diaminopyrazole.

    • Source: J. Chem. Soc., Perkin Trans. 1 (1998).

    • URL:[Link]

  • General Suzuki Coupling on Pyrazolo[1,5-a]pyrimidines:

    • Title: Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.[4]

    • Source: RSC Advances (2013).

    • URL:[Link]

  • Electrophilic Bromination Mechanism:

    • Title: Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.

    • Source: Molecules (2014).

    • URL:[Link]

Sources

Application Note: Advanced C-H Activation Protocols for Pyrazolo[1,5-a]pyrimidine Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore in sedative-hypnotics like Zaleplon and Indiplon , as well as next-generation cyclin-dependent kinase (CDK) inhibitors.

Traditional synthesis relies on condensation chemistry (e.g., aminopyrazoles + 1,3-dicarbonyls), which limits substitution patterns to the availability of pre-functionalized starting materials. Direct C-H activation offers a superior alternative, allowing late-stage functionalization (LSF) of the core scaffold.

The Challenge: The scaffold presents two competing reactive sites:

  • C3 Position: Electron-rich, prone to electrophilic aromatic substitution (

    
    ).
    
  • C7 Position: The most acidic C-H bond, prone to Concerted Metallation-Deprotonation (CMD).

This guide details protocols to selectively target either position using catalyst-controlled switching, eliminating the need for blocking groups.

Reactivity Profile & Mechanistic Logic[1]

To achieve reproducibility, one must understand the electronic bias of the substrate. The bridgehead nitrogen donates electron density into the pyrazole ring (activating C3) while the pyrimidine ring remains electron-deficient (activating C7 via acidity).

Visualizing the Reactivity Landscape

ReactivityMap Scaffold Pyrazolo[1,5-a]pyrimidine Core C3_Prop C3 Position (Electron Rich) Scaffold->C3_Prop Nucleophilic Character C7_Prop C7 Position (C-H Acidic) Scaffold->C7_Prop pKa ~ Acidic C3_Mech Mechanism: Electrophilic Palladation / SEAr Favored by: Ligand-Free Pd C3_Prop->C3_Mech C7_Mech Mechanism: Concerted Metallation-Deprotonation (CMD) Favored by: Phosphine Ligands (SPhos) C7_Prop->C7_Mech

Figure 1: Electronic bifurcation of the pyrazolo[1,5-a]pyrimidine scaffold. C3 reactivity is driven by electron density, while C7 is driven by proton acidity.

Protocol A: C3-Selective Direct Arylation (Ligand-Free)

Application: Introduction of aryl groups at C3 without touching C7. Ideal for synthesizing Zaleplon analogs. Mechanism: Electrophilic Palladation.[1] The Pd(II) species acts as an electrophile attacking the electron-rich C3.

Materials
  • Catalyst: Pd(OAc)

    
     (98% purity)
    
  • Additive: LiCl (Anhydrous) – Critical for stabilizing the Pd species in the absence of ligands.

  • Base: K

    
    CO
    
    
    
    (Granular, ground to fine powder)
  • Solvent: 1,4-Dioxane (Anhydrous)

  • Substrate: 7-substituted pyrazolo[1,5-a]pyrimidine (to prevent steric clash, though C3 is favored regardless).

Step-by-Step Methodology
  • Charge: In a glovebox or under Argon flow, add Pd(OAc)

    
     (5 mol%), LiCl (1.0 equiv), and K
    
    
    
    CO
    
    
    (2.0 equiv) to a reaction vial.
  • Substrate Addition: Add the pyrazolo[1,5-a]pyrimidine (1.0 equiv) and Aryl Bromide (1.5 equiv).

  • Solvation: Add 1,4-Dioxane (0.2 M concentration relative to substrate).

  • Degassing: Sparge with Argon for 5 minutes. Note: Oxygen inhibits the reduction of Pd(II) to Pd(0) necessary to restart the cycle.

  • Reaction: Seal and heat to 110 °C for 16 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water/brine. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Silica gel chromatography (typically Hexanes/EtOAc).

Critical Note: Do NOT add phosphine ligands. The presence of strong


-donor ligands inhibits the electrophilic attack at C3 and shifts selectivity toward C7.

Protocol B: C7-Selective Direct Arylation (CMD Controlled)

Application: Functionalizing the pyrimidine ring. Mechanism: CMD. The carbonate base deprotonates the acidic C7-H bond synchronously with Pd metalation. This requires a bulky, electron-rich ligand to facilitate the oxidative addition and position the base.

Materials
  • Catalyst: Pd(OAc)

    
     (5 mol%)
    
  • Ligand: SPhos (10 mol%) – The biaryl bulky structure is essential.

  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv) – Cesium is required for its solubility and basicity profile in non-polar solvents.
  • Solvent: Toluene (Anhydrous).

Step-by-Step Methodology
  • Pre-complexation: In a vial, mix Pd(OAc)

    
     and SPhos in Toluene (1 mL) under Argon. Stir for 10 mins at RT until the solution turns orange/red (active L-Pd species).
    
  • Main Charge: Add Cs

    
    CO
    
    
    
    , Pyrazolo[1,5-a]pyrimidine (1.0 equiv), and Aryl Bromide (1.5 equiv) to the main reaction vessel.
  • Combine: Transfer the catalyst solution to the main vessel. Adjust Toluene volume to 0.15 M.

  • Reaction: Heat to 140 °C (reflux) for 24 hours. Note: Higher temperature is required to overcome the activation energy of the C7-H bond cleavage.

  • Filtration: Filter hot through Celite to remove insoluble Cesium salts.

  • Workup: Concentrate and purify via column chromatography.

Mechanistic Pathway Diagram

CatalyticCycle Start Pd(OAc)2 + SPhos ActiveCat L-Pd(0) Start->ActiveCat OxAdd Oxidative Addition (Ar-Br) ActiveCat->OxAdd CMD_Step CMD Transition State (Cs2CO3 assists C7 deprotonation) OxAdd->CMD_Step C7-H Activation RedElim Reductive Elimination (Product Release) CMD_Step->RedElim RedElim->ActiveCat Regenerate Pd(0)

Figure 2: The SPhos-mediated CMD cycle. The bulky ligand and Carbonate base are the "switches" that force reaction at the acidic C7 position over the nucleophilic C3.

Protocol C: Metal-Free C3-Thiocyanation (Green Chemistry)

Application: Rapid introduction of sulfur motifs for bioisostere studies. Source: Adapted from Pattanayak et al. (2025).

Materials
  • Reagent: N-Chlorosuccinimide (NCS) (1.0 equiv)[2][3]

  • Source: KSCN (Potassium Thiocyanate) (2.0 equiv)

  • Solvent: Acetonitrile (MeCN)

  • Conditions: Room Temperature, Open Air.

Methodology
  • Dissolve substrate in MeCN (0.1 M).

  • Add KSCN and stir for 5 minutes.

  • Add NCS.[3][4] The reaction is often complete within 30-60 minutes.

  • Mechanism: NCS generates an electrophilic SCN+ or Cl-SCN species in situ, which reacts with the electron-rich C3 via standard

    
    .
    

Troubleshooting & Optimization Guide

ObservationProbable CauseCorrective Action
C3/C7 Mixture (Protocol A) Presence of trace phosphines or temperature too high.Ensure glassware is free of ligand residues. Lower temp to 100°C.
No Reaction (Protocol B) "Black Pd" precipitation (catalyst death).Increase SPhos loading to 15 mol%. Ensure Toluene is strictly anhydrous/degassed.
Low Yield (C7) Substrate decomposition or steric hindrance.Switch solvent to 1,4-Dioxane (higher boiling point not always needed). Check if C2 substituent is blocking C3/C7 rotation.
Protodecarboxylation If using carboxylic acids as additives.Use Pivalic Acid (PivOH) instead of Acetic Acid; the steric bulk prevents decarboxylation.

References

  • Bedford, R. B. , Durrant, S. J., & Montgomery, M. (2015). Catalyst-Switchable Regiocontrol in the Direct Arylation of Remote C-H Groups in Pyrazolo[1,5-a]pyrimidines. Angewandte Chemie International Edition. [Link][5]

  • Pattanayak, P. , Khandelwal, H., Basappa, S., & Chatterjee, T. (2025).[3] Regioselective C-H Thio- and Selenocyanation of Pyrazolo[1,5-a]pyrimidines. Chemistry – An Asian Journal.[3] [Link][3]

  • Guchhait, S. K. , & Priyadarshani, G. (2017). Direct C-H Arylation of Pyrazolo[1,5-a]pyrimidines: Mechanistic Insight and Application. Journal of Organic Chemistry. [Link]

  • Arias-Gómez, A. , Godoy, A., & Portilla, J. (2021).[6] Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations. Molecules. [Link]

Sources

Application Notes and Protocols: Nucleophilic Aromatic Substitution on the Pyrazolo[1,5-a]pyrimidine Core

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine ring system is a privileged scaffold in medicinal chemistry and materials science.[1][2][3] This fused, rigid, and planar N-heterocyclic system is a key structural motif in numerous bioactive compounds with a wide range of therapeutic applications, including anticancer, psychopharmacological, and selective protein inhibitory activities.[1][2] Furthermore, its unique photophysical properties have garnered significant interest in the field of materials science.[1][4] The functionalization of the pyrazolo[1,5-a]pyrimidine core is crucial for modulating its biological activity and physicochemical properties. Among the various synthetic transformations, nucleophilic aromatic substitution (SNAAr) stands out as a powerful and versatile tool for introducing diverse functionalities.[1][5]

This guide provides a comprehensive overview of the principles and protocols for performing nucleophilic aromatic substitution on the pyrazolo[1,5-a]pyrimidine core, with a focus on practical applications for researchers in drug discovery and chemical biology.

Mechanistic Insights: Understanding Reactivity and Regioselectivity

The pyrazolo[1,5-a]pyrimidine system is an electron-deficient heterocycle, which makes it susceptible to nucleophilic attack. The pyrimidine ring, in particular, is activated towards SNAAr, with the C5 and C7 positions being the most common sites for substitution.[1] The regioselectivity of the reaction is governed by the electronic properties of the ring and the nature of the substituents present.

The general mechanism for SNAAr on a halo-substituted pyrazolo[1,5-a]pyrimidine involves the addition of a nucleophile to the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent expulsion of the leaving group restores the aromaticity of the ring, yielding the substituted product.

SNAAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Substrate Pyrazolo[1,5-a]pyrimidine (with leaving group L at C7) Meisenheimer Meisenheimer Complex (Resonance Stabilized) Substrate->Meisenheimer + Nu⁻ Nucleophile Nucleophile (Nu⁻) Nucleophile->Meisenheimer Product Substituted Pyrazolo[1,5-a]pyrimidine Meisenheimer->Product - L⁻ Leaving_Group Leaving Group (L⁻) Meisenheimer->Leaving_Group

Caption: Generalized mechanism of SNAAr on the pyrazolo[1,5-a]pyrimidine core.

In di-substituted systems, such as 5,7-dichloropyrazolo[1,5-a]pyrimidines, the regioselectivity of the first substitution is a critical consideration. Generally, the C7 position is more reactive towards nucleophilic attack than the C5 position.[6] This preference can be attributed to the electronic effects of the fused pyrazole ring and the nitrogen atoms within the pyrimidine ring. However, the regioselectivity can be influenced by the reaction conditions and the nature of the nucleophile. For instance, quantum mechanics calculations on related dichloropyrimidine systems have shown that the relative energies of the LUMO and LUMO+1 orbitals can play a significant role in determining the site of attack.[7][8]

Key Experimental Parameters

The success of a nucleophilic aromatic substitution reaction on the pyrazolo[1,5-a]pyrimidine core hinges on the careful selection of several key parameters:

  • Leaving Group: Halogens, particularly chlorine, are the most commonly employed leaving groups due to the ready availability of the corresponding halo-substituted pyrazolo[1,5-a]pyrimidines.

  • Nucleophile: A wide array of nucleophiles can be utilized, including aliphatic and aromatic amines, alkoxides, and thiolates. The nucleophilicity of the reagent will influence the reaction rate and conditions required.

  • Solvent: The choice of solvent is crucial. Aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are often used as they can solvate the cation of the base and enhance the nucleophilicity of the attacking species.

  • Base: In reactions involving nucleophiles that require deprotonation (e.g., amines, alcohols), a base is necessary. Common bases include organic amines like triethylamine (TEA) and diisopropylethylamine (DIPEA), as well as inorganic bases such as potassium carbonate (K₂CO₃) and sodium hydride (NaH). The strength of the base should be matched to the pKa of the nucleophile.

  • Temperature: The reaction temperature can vary widely, from room temperature to reflux, depending on the reactivity of the substrate and the nucleophile. Microwave irradiation has also been employed to accelerate these reactions.[9]

Protocols for Key Transformations

Protocol 1: Synthesis of 7-Chloro-Substituted Pyrazolo[1,5-a]pyrimidines

The 7-chloro-substituted pyrazolo[1,5-a]pyrimidine is a versatile intermediate for subsequent SNAAr reactions. It is typically synthesized from the corresponding 7-hydroxy derivative via chlorination.

Materials:

  • 7-Hydroxypyrazolo[1,5-a]pyrimidine derivative

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as a catalyst)

  • Toluene or other suitable high-boiling solvent

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the 7-hydroxypyrazolo[1,5-a]pyrimidine derivative in toluene, add phosphorus oxychloride (POCl₃) dropwise at 0 °C. A typical molar ratio is 1:3 to 1:5 (substrate:POCl₃).

  • A catalytic amount of N,N-dimethylaniline can be added to facilitate the reaction.

  • The reaction mixture is then heated to reflux (typically 110-120 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • After completion, the reaction mixture is cooled to room temperature and the excess POCl₃ is carefully quenched by pouring the mixture onto crushed ice.

  • The aqueous mixture is neutralized with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • The product is extracted with dichloromethane or ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 7-chloro-pyrazolo[1,5-a]pyrimidine.

Protocol 2: Nucleophilic Aromatic Substitution with an Amine

This protocol describes a general procedure for the reaction of a 7-chloro-pyrazolo[1,5-a]pyrimidine with an amine nucleophile.[5]

Materials:

  • 7-Chloro-pyrazolo[1,5-a]pyrimidine derivative

  • Amine nucleophile (aliphatic or aromatic)

  • Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) or isopropanol

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the 7-chloro-pyrazolo[1,5-a]pyrimidine derivative in DMF or isopropanol.

  • Add the amine nucleophile (typically 1.1 to 1.5 equivalents).

  • Add a base such as DIPEA (2-3 equivalents) or K₂CO₃ (2-3 equivalents). The choice of base depends on the amine's pKa and the desired reaction conditions.

  • The reaction mixture is stirred at a temperature ranging from room temperature to 100 °C, depending on the reactivity of the amine. The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

  • The product is extracted with ethyl acetate.

  • The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the 7-amino-substituted pyrazolo[1,5-a]pyrimidine.

Experimental_Workflow cluster_synthesis Synthesis of 7-Chloro Precursor cluster_snaar SNAAr with Amine Start_Mat 7-Hydroxy-pyrazolo[1,5-a]pyrimidine Chlorination Chlorination with POCl₃ Start_Mat->Chlorination Workup1 Aqueous Workup & Extraction Chlorination->Workup1 Purification1 Column Chromatography Workup1->Purification1 Precursor 7-Chloro-pyrazolo[1,5-a]pyrimidine Purification1->Precursor Reaction_Setup Dissolve Precursor & Amine in Solvent Precursor->Reaction_Setup Add_Base Add Base (e.g., DIPEA) Reaction_Setup->Add_Base Heating Heat and Monitor by TLC Add_Base->Heating Workup2 Aqueous Workup & Extraction Heating->Workup2 Purification2 Column Chromatography Workup2->Purification2 Final_Product 7-Amino-pyrazolo[1,5-a]pyrimidine Purification2->Final_Product

Caption: A typical experimental workflow for the synthesis of 7-amino-pyrazolo[1,5-a]pyrimidines.

Scope and Applications: A Tabular Summary

The following table summarizes representative examples of nucleophilic aromatic substitution on the pyrazolo[1,5-a]pyrimidine core, highlighting the diversity of applicable nucleophiles.

EntrySubstrateNucleophileConditionsProductYield (%)
17-Chloro-2-phenylpyrazolo[1,5-a]pyrimidineMorpholineK₂CO₃, Isopropanol, reflux7-(Morpholin-4-yl)-2-phenylpyrazolo[1,5-a]pyrimidine94
25,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidineMorpholineK₂CO₃, RT4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine94[6]
37-Chloro-pyrazolo[1,5-a]pyrimidineAnilineTEA, reflux7-(Phenylamino)pyrazolo[1,5-a]pyrimidineHigh
47-Chloro-pyrazolo[1,5-a]pyrimidineSodium methoxideMethanol, reflux7-Methoxypyrazolo[1,5-a]pyrimidineGood

Troubleshooting and Key Considerations

  • Low Yields: If the reaction yields are low, consider increasing the reaction temperature, using a stronger base, or employing a more polar aprotic solvent. Microwave-assisted heating can also be beneficial.

  • Side Reactions: In some cases, di-substitution or reaction at other positions may occur. Careful control of stoichiometry and reaction time is crucial. For di-halogenated substrates, a stepwise approach may be necessary to achieve selective mono-substitution.

  • Purification Challenges: The polarity of the substituted pyrazolo[1,5-a]pyrimidines can vary significantly depending on the introduced functionality. A range of solvent systems for column chromatography may need to be screened for optimal separation.

Conclusion

Nucleophilic aromatic substitution is a cornerstone of synthetic strategies for the functionalization of the pyrazolo[1,5-a]pyrimidine core. A thorough understanding of the underlying mechanistic principles and careful optimization of reaction conditions are paramount for achieving high yields and the desired regioselectivity. The protocols and data presented in this guide offer a solid foundation for researchers to explore the vast chemical space accessible through this versatile reaction, paving the way for the discovery of novel therapeutic agents and advanced materials.

References

  • Arias-Gómez, A., Godoy, A., & Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2708. [Link]

  • ResearchGate. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. [Link]

  • Li, J., et al. (2011). 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1135. [Link]

  • MDPI Encyclopedia. (2021). Functional Pyrazolo[1,5-a]pyrimidines. [Link]

  • Sławiński, J., et al. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 26(16), 4899. [Link]

  • ResearchGate. (n.d.). The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach. [Link]

  • WuXi Biology. (n.d.). SNAr Reaction of Polyhalogenated Heterocycles. [Link]

  • Attia, M. H., et al. (2023). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Pharmaceuticals, 16(12), 1667. [Link]

  • Arias-Gómez, A., Godoy, A., & Portilla, J. (2021). Functional Pyrazolo[1,5- a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed, 34063043. [Link]

  • Sławiński, J., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Semantic Scholar. [Link]

  • WuXi Biology. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]

  • ResearchGate. (2018). (PDF) Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. [Link]

  • MDPI. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. [Link]

  • Royal Society of Chemistry. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. [Link]

  • Semantic Scholar. (2016). Synthesis, Characterization and Biological Evaluation of some Novel Pyrazolo[1,5-a]Pyrimidine Derivatives. [Link]

  • ResearchGate. (2025). A Review: Pyrazolo[1,5-a]pyrimidine as prominent fluorophores for chemosensory, optoelectronic and biological applications. [Link]

  • National Institutes of Health. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. [Link]

  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]

  • National Institutes of Health. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. [Link]

  • WuXi Biology. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. [Link]

Sources

Application Note: High-Fidelity Synthesis of CDK Inhibitors via 6-Bromo-3-tert-butylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in kinase drug discovery, serving as a bioisostere for the adenine ring of ATP.[1] This guide details the synthesis of 6-bromo-3-tert-butylpyrazolo[1,5-a]pyrimidine , a critical intermediate for generating library diversity targeting CDKs (specifically CDK2, CDK1, and CDK9).

Why this Scaffold?
  • Hinge Binding: The N1-C2-N3 motif functions as a hydrogen bond acceptor/donor pair, mimicking the N1/N6 of adenine to bind with the kinase hinge region (e.g., Leu83 in CDK2).

  • Hydrophobic Anchoring (3-tert-butyl): Unlike smaller substituents (methyl/ethyl), the bulky tert-butyl group at C3 provides a robust hydrophobic interaction, filling the pocket adjacent to the gatekeeper residue. This increases potency and residence time.

  • Vector for Diversity (6-Bromo): The C6 position is electronically favorable for palladium-catalyzed cross-couplings, allowing the attachment of solubilizing groups or "warheads" that extend into the solvent-exposed region or interact with the ribose-binding pocket.

Structural & Retrosynthetic Analysis

The synthesis is designed for modularity. We utilize a convergent approach where the core scaffold is constructed first, followed by regioselective halogenation to install the reactive handle.

Diagram 1: Retrosynthetic Workflow

Retrosynthesis Target CDK Inhibitor Library (6-Aryl-3-t-butyl-PP) Intermediate 6-Bromo-3-t-butyl pyrazolo[1,5-a]pyrimidine Intermediate->Target Suzuki-Miyaura (Pd-Catalysis) Core 3-t-butyl pyrazolo[1,5-a]pyrimidine Core->Intermediate Regioselective Bromination (NBS) Precursor1 3-tert-butyl-1H-pyrazol-5-amine Precursor1->Core Cyclocondensation Precursor2 3-(Dimethylamino)acrolein Precursor2->Core +

Caption: Modular retrosynthetic disconnection of the CDK inhibitor scaffold. The C6-bromide serves as the divergent point for library generation.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Objective: Synthesis of this compound. Note: While direct condensation with 2-bromomalonaldehyde is possible, it is often plagued by the instability of the aldehyde. This protocol uses a robust two-step sequence: condensation followed by electrophilic bromination.

Step 1: Cyclocondensation
  • Reagents: 3-(tert-butyl)-1H-pyrazol-5-amine (1.0 equiv), 3-(dimethylamino)acrolein (1.2 equiv), Glacial Acetic Acid.

  • Mechanism: Michael-type addition followed by elimination-cyclization.

  • Charge a round-bottom flask with 3-(tert-butyl)-1H-pyrazol-5-amine (5.0 g, 35.9 mmol).

  • Add 3-(dimethylamino)acrolein (4.27 g, 43.1 mmol).

  • Add Glacial Acetic Acid (40 mL).

  • Reflux the mixture at 110°C for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the amine.

  • Cool to room temperature. Pour the reaction mixture into ice-water (200 mL).

  • Neutralize with saturated NaHCO₃ solution until pH ~8.

  • Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (0-40% EtOAc in Hexanes).

    • Yield Target: >85% (Yellowish solid).[2][3][4]

Step 2: Regioselective Bromination
  • Reagents: 3-tert-butylpyrazolo[1,5-a]pyrimidine (from Step 1), N-Bromosuccinimide (NBS), Acetonitrile (ACN).

  • Criticality: The C3 position is blocked by the t-butyl group. The C6 position is the most electron-rich site remaining on the pyrimidine ring, ensuring high regioselectivity.

  • Dissolve the intermediate (5.0 g, 28.5 mmol) in Acetonitrile (50 mL) at 0°C.

  • Add NBS (5.33 g, 30.0 mmol) portion-wise over 15 minutes to avoid exotherms.

  • Allow the reaction to warm to room temperature (RT) and stir for 2 hours.

  • Work-up: Dilute with water (150 mL). The product often precipitates.

    • If precipitate forms: Filter, wash with water, and dry.[4]

    • If oil forms: Extract with DCM, wash with 10% Na₂S₂O₃ (to remove bromine traces), dry, and concentrate.

  • Characterization: 1H NMR should show the disappearance of the C6 proton (typically a doublet around 8.5 ppm shifting/disappearing).

Protocol B: Functionalization (Suzuki-Miyaura Coupling)

Objective: Installation of the "tail" moiety at C6 to generate the active CDK inhibitor.

ParameterConditionRationale
Catalyst Pd(dppf)Cl₂·DCM (5 mol%)Robust against steric bulk; resists de-ligation better than Pd(PPh₃)₄.
Solvent 1,4-Dioxane / Water (4:[5]1)High solubility for the heterocycle; water promotes the boronate activation.
Base K₂CO₃ (2.5 equiv)Mild enough to prevent hydrolysis of sensitive groups on the coupling partner.
Atmosphere Argon/NitrogenEssential.[5] Oxygen poisons the Pd(0) species.

Procedure:

  • In a microwave vial or pressure tube, combine:

    • This compound (1.0 equiv)

    • Aryl Boronic Acid/Ester (1.2 equiv)[5]

    • K₂CO₃ (2.5 equiv)

  • Add 1,4-Dioxane/Water (4:1 ratio, degassed).

  • Add Pd(dppf)Cl₂ (0.05 equiv).

  • Seal and purge with Argon for 5 minutes.

  • Heat at 90°C for 12 hours (or 110°C for 45 min in Microwave).

  • Purification: Filter through Celite. Concentrate. Purify via Prep-HPLC (Water/ACN with 0.1% Formic Acid).

Mechanism of Action & SAR Logic

Understanding the binding mode is essential for optimizing the R-group at position 6.

Diagram 2: CDK Binding Interactions

SAR Scaffold Pyrazolo[1,5-a]pyrimidine Core Hinge Hinge Region (Leu83 in CDK2) Scaffold->Hinge H-Bonds (N1/N3) Gatekeeper Hydrophobic Pocket (Gatekeeper Phe80) Scaffold->Gatekeeper 3-t-Butyl (Van der Waals) Solvent Solvent Front (Lys33 / Asp145) Scaffold->Solvent 6-Aryl Tail (Salt Bridges)

Caption: Pharmacophore mapping of the inhibitor. The 3-t-butyl group creates a critical anchor in the hydrophobic pocket, enhancing selectivity.

SAR Table: Substituent Effects

PositionSubstituentEffect on CDK Inhibition
C3 tert-ButylOptimal. Maximizes hydrophobic fill. Increases metabolic stability compared to isopropyl.
C3 MethylSub-optimal. Reduced potency due to poor hydrophobic packing.
C6 BromineInactive/Intermediate. Lacks reach into the ribose pocket.
C6 4-aminophenylHigh Potency. Amino group can H-bond with Asp145 or solvent water network.

Quality Control & Troubleshooting

Analytical Specifications
  • Purity: >95% by HPLC (254 nm).

  • Identity:

    • 1H NMR (DMSO-d6): Look for the t-butyl singlet (~1.4 ppm, 9H) and the characteristic pyrimidine doublets.

    • LC-MS: [M+H]+ pattern must show the bromine isotope split (1:1 ratio) for the intermediate.

Troubleshooting Guide
  • Issue: Incomplete bromination.

    • Fix: Ensure ACN is dry. Add 5 mol% acetic acid to catalyze the electrophilic substitution.

  • Issue: Low yield in Suzuki coupling.

    • Fix: Degas solvents thoroughly (freeze-pump-thaw). Switch base to Cs₂CO₃ if the boronic acid is sterically hindered.

  • Issue: Protodebromination (loss of Br without coupling).

    • Fix: Lower reaction temperature to 80°C and increase catalyst loading. This suggests the transmetallation step is too slow.

References

  • MDPI. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases. Retrieved from [Link]

  • National Institutes of Health (PMC). (2015). Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. Retrieved from [Link]

  • ResearchGate. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Retrieved from [Link]

  • Organic Syntheses. (2019). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine (Analogous precursor synthesis). Retrieved from [Link]

Sources

Application Note: Optimization of Palladium Catalysts for Sterically Hindered Pyrazolopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazolo[1,5-a]pyrimidines are privileged scaffolds in kinase inhibitor discovery (e.g., Ibrutinib analogs, checkpoint inhibitors). However, their fused bicyclic architecture presents a "Steric Cliff"—a kinetic bottleneck where standard cross-coupling conditions fail due to the proximity of the bridgehead nitrogen and adjacent substituents.

This guide details a rational optimization matrix for overcoming these barriers. Unlike trial-and-error screening, we utilize a mechanistic approach focusing on Ligand Buried Volume (%V_bur) and Pre-catalyst Speciation to solve the three primary failure modes:

  • Stalled Oxidative Addition (OA): Due to electron-rich/deactivated heterocycles.

  • Incomplete Transmetallation: Blocked by steric bulk at the metal center.

  • Catalyst Poisoning: Non-productive binding of the pyrazole nitrogen to Pd(II).

Mechanistic Architecture: The Steric Gate

To optimize, one must understand the failure point. In sterically hindered systems, the catalytic cycle does not break at a random point; it breaks at the Steric Gate .

The Catalytic Cycle & Steric Bottlenecks

For pyrazolopyrimidines, the critical balance is between the Oxidative Addition (OA) of the bulky halide and the Reductive Elimination (RE) of the crowded product.

  • Small Ligands (PPh3): Fail at OA due to lack of electron density; fail at RE due to lack of steric pressure.

  • Bulky Phosphines (Buchwald): Promote OA (electron-rich) and RE (steric relief).

  • NHCs (PEPPSI): The "Throw-Away" ligand concept allows entry of extremely bulky substrates.

CatalyticCycle cluster_failure Common Failure Modes PreCat Pd(II) Pre-catalyst (e.g., XPhos Pd G4) ActivePd L-Pd(0) Active Species PreCat->ActivePd Activation (Base) OxAdd Oxidative Addition (Steric Gate 1) ActivePd->OxAdd + Pyrazolopyrimidine-X PdII_ArX L-Pd(II)-Ar-X Intermediate OxAdd->PdII_ArX Rate Determining for Deactivated Rings TransMet Transmetallation (Base/Boronate) PdII_ArX->TransMet + R-B(OH)2 / Base PdII_ArNu L-Pd(II)-Ar-Nu Steric Crowding TransMet->PdII_ArNu Crowded Transition State RedElim Reductive Elimination (Steric Gate 2) PdII_ArNu->RedElim Driven by Ligand Bulk Product Coupled Product + Pd(0) RedElim->Product Product->ActivePd Regeneration

Figure 1: The Catalytic Cycle highlighting Steric Gates where hindered substrates typically stall.

Optimization Protocol: The "Tiered Screen"

Do not screen randomly. Use this 3-Tier approach to rapidly identify the active catalyst system.

Phase 1: Ligand Class Selection (The "Big Four")

Select one ligand from each quadrant of the steric/electronic map.

Ligand ClassRepresentativeBest For...Mechanism
Dialkylbiaryl Phosphines XPhos / RuPhos General Purpose, C-N CouplingHigh electron density facilitates OA; bulk promotes RE.
Bulky Biaryl Phosphines tBuBrettPhos Amides, 2° AminesExtreme bulk prevents catalyst dimerization and forces RE.
NHC (N-Heterocyclic Carbene) Pd-PEPPSI-IPr Difficult C-C (Suzuki)Strong

-donation stabilizes Pd; "Wingtip" sterics control selectivity.
Bis-phosphines Xantphos Heterocycles with N-coordination sitesWide bite angle forces reductive elimination; chelating effect prevents N-poisoning.
Phase 2: The Base/Solvent Matrix

For pyrazolopyrimidines, base choice is critical to prevent degradation of the sensitive pyrazole ring while ensuring transmetallation.

  • Standard (Suzuki): K3PO4 (2.0 equiv) in Dioxane/H2O (4:1)

  • Anhydrous (Sensitive Substrates): Cs2CO3 in Toluene or n-BuOH.

  • Strong Base (Buchwald): NaOtBu or LHMDS (use LHMDS if functional groups are base-sensitive).[1][2]

Detailed Experimental Protocols

Protocol A: C-C Bond Formation (Suzuki-Miyaura)

Target: Introduction of aryl/heteroaryl groups at C3 or C7. Challenge: Protodehalogenation (loss of halide without coupling).

Reagents:

  • Substrate: 3-bromo-pyrazolo[1,5-a]pyrimidine (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (1.5 equiv)

  • Catalyst: Pd-PEPPSI-IPr (2 mol%) OR XPhos Pd G4 (2 mol%)

  • Base: K2CO3 (3.0 equiv)

  • Solvent: Dioxane:MeOH (4:1) [0.1 M]

Procedure:

  • Charge: Add substrate, boronic acid, base, and catalyst to a reaction vial equipped with a stir bar.

  • Inert: Seal and purge with Argon/Nitrogen for 5 minutes (3 cycles of vac/fill). Crucial: Oxygen kills active Pd(0).

  • Solvent: Add degassed solvent via syringe.

  • Heat: Stir at 80°C for 4-16 hours.

    • Note: If using Pd-PEPPSI, higher temps (100°C) may be required to activate the precatalyst.

  • Workup: Filter through Celite, elute with EtOAc, concentrate, and purify via flash chromatography.

Protocol B: C-N Bond Formation (Buchwald-Hartwig)

Target: Amination at C4 (pyrimidine ring) or C3. Challenge: Catalyst poisoning by the substrate nitrogen.

Reagents:

  • Substrate: 4-chloro-pyrazolo[1,5-a]pyrimidine (1.0 equiv)

  • Amine: 1.2 equiv[1]

  • Catalyst: tBuBrettPhos Pd G4 (1-3 mol%)

    • Alternative:Pd2(dba)3 (1 mol%) + BrettPhos (2 mol%)

  • Base: NaOtBu (1.4 equiv)[1]

  • Solvent: t-Amyl Alcohol or Toluene [0.2 M]

Procedure:

  • Pre-complexation (Optional but recommended): If not using G4 precatalyst, stir Pd source and ligand in solvent for 10 mins at RT before adding substrates.

  • Addition: Add aryl halide, amine, and base.

  • Heat: Heat to 100°C .

    • Observation: Color change to dark brown/black often indicates catalyst decomposition (Pd black formation). A stable orange/red solution suggests active catalysis.

Troubleshooting & Decision Tree

When the reaction fails, use this logic flow to diagnose the issue.

OptimizationTree Start Reaction Outcome? NoRxn No Reaction (SM Recovered) Start->NoRxn Dehal Dehalogenation (Ar-H formed) Start->Dehal LowYield Low Yield (<40%) Start->LowYield OxAddFail Oxidative Addition Failed NoRxn->OxAddFail Hydro Protodehalogenation Dehal->Hydro Poison Catalyst Poisoning (N-coordination) LowYield->Poison Soln1 Switch to Pd-PEPPSI-IPr or XPhos Pd G4 OxAddFail->Soln1 Temp Increase Temp (100°C -> 120°C) OxAddFail->Temp Soln2 Use Anhydrous Solvent (Toluene instead of Alcohols) Hydro->Soln2 Soln3 Switch Ligand (BrettPhos -> tBuBrettPhos) Hydro->Soln3 Soln4 Use Precatalyst (G3/G4) Avoid in-situ mixing Poison->Soln4 Soln5 Add Catalyst in Portions Poison->Soln5

Figure 2: Diagnostic Decision Tree for Optimization.

References

  • Bedford, R. B., et al. (2015).[3] "Catalyst-Switchable Regiocontrol in the Direct Arylation of Remote C-H Groups in Pyrazolo[1,5-a]pyrimidines." Angewandte Chemie International Edition.

  • Organ, M. G., et al. (2023). "[IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC Precatalyst for Cross-Coupling Reactions."[4] Molecules.

  • McNally, A., et al. (2022). "The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes." JACS Au.

  • Buchwald, S. L., et al. (2020). "Optimization of Buchwald-Hartwig amination conditions." BenchChem Protocols.

  • Verrier, C., et al. (2021). "Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one." RSC Advances.

Sources

Troubleshooting & Optimization

resolving regioisomer formation in pyrazolo[1,5-a]pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical support center for researchers addressing regioselectivity challenges in the synthesis of pyrazolo[1,5-a]pyrimidines.

Topic: Resolving Regioisomer Formation | Ticket Type: Advanced Troubleshooting Applicable For: Medicinal Chemists, Process Chemists, Academic Researchers

Executive Summary: The Regioselectivity Challenge

The condensation of 3(5)-aminopyrazoles with 1,3-dielectrophiles is the most common route to pyrazolo[1,5-a]pyrimidines. However, this reaction frequently produces a mixture of two regioisomers: the 5-substituted and 7-substituted derivatives.

The selectivity is governed by the competing nucleophilicity of the exocyclic amine (


)  versus the endocyclic ring nitrogen (N1/N2) , and the electrophilicity difference between the two reaction sites on the 1,3-dielectrophile.
  • Isomer A (7-substituted): Formed when the ring nitrogen attacks the most electrophilic carbon (or the exocyclic amine attacks the

    
    -carbon of an enaminone).
    
  • Isomer B (5-substituted): Formed when the exocyclic amine attacks the most electrophilic carbon (e.g., the ketone in a

    
    -keto ester).
    

Diagnostic Toolkit: Identifying Your Isomer

Before optimizing, you must confirm which isomer you have.

NMR Spectroscopy (The Gold Standard)

Proton (


H) and Carbon (

C) NMR are definitive.
Feature5-Substituted Isomer (e.g., 5-Me)7-Substituted Isomer (e.g., 7-Me)

H NMR Coupling
Methyl group appears as a singlet .[1][2] No coupling to H-6.Methyl group often shows allylic coupling (

Hz) to H-6.

C NMR Shift
Methyl carbon is deshielded (

ppm).
Methyl carbon is shielded (

ppm).
NOESY/ROESY Strong correlation between Substituent and H-6.Strong correlation between Substituent and H-6 (less diagnostic; rely on coupling).

Analyst Note: The "low-frequency" (upfield) shift of the C-7 methyl group is a reliable indicator due to the shielding effect of the bridgehead nitrogen lone pair [1, 2].

Troubleshooting Guide & FAQs

Issue 1: "I am reacting a 3-aminopyrazole with a -keto ester and getting the wrong isomer."

Diagnosis: The reaction of 3-aminopyrazoles with


-keto esters (

) typically yields the 5-substituted-7-one (also known as 5-alkyl-pyrazolo[1,5-a]pyrimidin-7-one).
  • Mechanism: The more nucleophilic exocyclic

    
     attacks the more electrophilic ketone carbonyl first. The ring nitrogen then closes onto the ester.
    
  • Result: The

    
     group from the ketone ends up at C-5 . The ester carbonyl becomes the amide at C-7 .
    

Solution: If you need the 7-substituted-5-one (reverse regiochemistry), you cannot simply change the solvent. You must change the electrophile.

  • Protocol: Use an alkynone or a Meldrum's acid derivative .

  • Alternative: React the aminopyrazole with an activated alkyne (e.g., ethyl phenylpropiolate) in acidic media to favor the 7-phenyl isomer [3].

Issue 2: "How do I synthesize the 7-substituted derivative exclusively?"

Recommendation: Switch to Enaminones . Replacing the


-keto ester with an enaminone (

) is the most reliable method to invert regioselectivity to the 7-position.
  • Why it works: The exocyclic amine attacks the

    
    -carbon (Michael addition-elimination), displacing the dimethylamine. The ring nitrogen then attacks the carbonyl.
    
  • Result: The carbonyl carbon (bearing the

    
     group) becomes C-7 .
    
  • Yield: Typically

    
     with high regiocontrol [4].
    
Issue 3: "My reaction yields a mixture of isomers. How do I control this?"

Optimization Matrix:

VariableRecommendation for SelectivityMechanism
Solvent Glacial Acetic Acid (Reflux)Protonates the carbonyls, enhancing the electrophilicity difference. Often favors 7-substituted products with enaminones.
Base Piperidine or Pyridine Promotes deprotonation of the aminopyrazole, enhancing the nucleophilicity of the ring nitrogen (favors attack at ester in some diesters).
Temperature Microwave Irradiation (

)
Kinetic control. Often improves yield and purity by overcoming the activation energy for the ring-closure step quickly [5].
Leaving Group Use DMA-DMF acetals Convert your ketone to an enaminone in situ before adding the aminopyrazole to lock regiochemistry.

Step-by-Step Protocols

Protocol A: Synthesis of 7-Aryl-pyrazolo[1,5-a]pyrimidines (via Enaminones)

Target: High regioselectivity for the 7-position.

  • Enaminone Formation:

    • Mix acetophenone derivative (1.0 equiv) with

      
      -dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equiv).
      
    • Reflux in xylene or neat for 6–8 hours.

    • Concentrate to obtain the enaminone intermediate (

      
      ).
      
  • Cyclization:

    • Dissolve enaminone (1.0 equiv) and 3-aminopyrazole (1.0 equiv) in glacial acetic acid .

    • Reflux for 2–4 hours (or microwave at

      
       for 15 min).
      
    • Cool to room temperature. The product often precipitates.[3]

  • Purification:

    • Filter the solid.[3] Wash with ethanol and diethyl ether.

    • Validation: Check

      
      H NMR for the characteristic doublets of H-5 and H-6 (
      
      
      
      Hz) if C-5 is unsubstituted.
Protocol B: Synthesis of 5-Alkyl-pyrazolo[1,5-a]pyrimidin-7-ones (via -keto esters)

Target: Standard synthesis from accessible starting materials.

  • Condensation:

    • Combine 3-aminopyrazole (1.0 equiv) and

      
      -keto ester (1.1 equiv) in toluene  or ethanol .
      
    • Add a catalytic amount of p-toluenesulfonic acid (pTSA) or acetic acid .

    • Reflux with a Dean-Stark trap (if toluene) to remove water.

  • Workup:

    • Cool reaction mixture.[3][4]

    • If precipitate forms, filter and wash with cold ethanol.

    • If no precipitate, evaporate solvent and recrystallize from ethanol/water.

Mechanistic Visualization

The following diagram illustrates the divergent pathways determined by the choice of electrophile.

Regioselectivity Start 3-Aminopyrazole BKE Beta-Keto Ester (R-CO-CH2-COOEt) Start->BKE Reagent Choice Enam Enaminone (R-CO-CH=CH-NMe2) Start->Enam Reagent Choice Attack1 Exocyclic NH2 attacks Ketone (Fastest) BKE->Attack1 Acid Cat. Inter1 Intermediate: Imine Formation Attack1->Inter1 Prod1 5-Substituted-7-one (R at Pos 5) Inter1->Prod1 Cyclization on Ester Attack2 Exocyclic NH2 attacks Beta-Carbon (Michael) Enam->Attack2 AcOH/Reflux Inter2 Intermediate: Amino-enone Attack2->Inter2 Prod2 7-Substituted (R at Pos 7) Inter2->Prod2 Cyclization on Carbonyl

Caption: Decision tree showing how electrophile selection dictates the regiochemical outcome (5-sub vs. 7-sub).

References

  • Chimichi, S. et al. (1992).[2] "

    
    H and 
    
    
    
    C NMR study of the pyrazolo[1,5-a]pyrimidine system." Canadian Journal of Chemistry, 70(4), 1093–1096. Link
  • Aggarwal, R. et al. (2019). "Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine." Synthetic Communications, 49. Link

  • Fichez, J. et al. (2016). "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Current Organic Chemistry. Link

  • Moustafa, M. S. et al. (2022).[5] "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors." RSC Advances. Link

  • Sadek, K. U. et al. (2012). "Regioselectivity in the multicomponent reaction of 5-aminopyrazoles... under controlled microwave heating." Beilstein Journal of Organic Chemistry. Link

Sources

Technical Support Center: 3-tert-butylpyrazolo[1,5-a]pyrimidine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thermal Landscape of the Scaffold

The 3-tert-butylpyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in kinase inhibitor discovery (e.g., targeting CDKs, PI3K, and TRK kinases). The introduction of a tert-butyl group at the C3 position enhances lipophilicity and metabolic stability but introduces significant steric bulk.

From a thermal stability perspective, the core fused system is robust, often stable up to 290–325°C in the absence of labile functional groups [1]. However, the formation of this scaffold (cyclization) and the stability of its precursors (specifically 3-tert-butyl-5-aminopyrazole) present unique thermodynamic challenges.

This guide addresses the three critical thermal checkpoints: Cyclization Energy , Regioselective Control , and Solid-State Stability .

Module 1: Cyclization Thermodynamics (The Critical Heat Step)

The Challenge: The condensation of 3-tert-butyl-5-aminopyrazole with 1,3-dicarbonyls often stalls or yields "tar" due to insufficient thermal activation or uncontrolled decomposition.

Technical Insight: Steric Impedance

The tert-butyl group at C3 exerts steric pressure on the adjacent ring nitrogen (N4 in the pyrazole, N1 in the final fused system). This raises the activation energy required for the cyclization step compared to a simple methyl- or phenyl-substituted analogue.

  • Low Temperature (<80°C): Often leads to incomplete reaction or isolation of the uncyclized enamine intermediate.

  • High Temperature (>150°C): Promotes rapid cyclization but risks oxidation of the electron-rich aminopyrazole starting material if not protected from air.

Standardized Protocol: Thermal Cyclization
ParameterRecommendationRationale
Solvent Glacial Acetic Acid (AcOH)Acts as both solvent and acid catalyst.[1] Boiling point (118°C) provides the necessary thermal window for ring closure [2].
Temperature Reflux (118°C) or MW (140°C)Reflux is standard. Microwave (MW) irradiation at 140°C for 10–20 min is superior for overcoming the steric barrier of the t-butyl group [3].
Atmosphere Nitrogen/ArgonCritical. The 5-aminopyrazole starting material is prone to oxidative thermal degradation (browning) at reflux temperatures.
Stoichiometry 1.0 : 1.1 (Amine : Dicarbonyl)Slight excess of the electrophile ensures consumption of the valuable aminopyrazole.
Workflow Visualization

CyclizationWorkflow Start 3-t-Bu-5-aminopyrazole + 1,3-Dicarbonyl Check Check Solvent/Temp Start->Check Reflux Reflux (AcOH, 118°C) 2-4 Hours Check->Reflux Standard MW Microwave (140°C) 15 Minutes Check->MW High Steric Bulk Monitor TLC/LCMS Monitor (Disappearance of Amine) Reflux->Monitor MW->Monitor Monitor->Reflux Incomplete Workup Cool to RT -> Precipitate (Add Water/EtOH) Monitor->Workup Conversion >95%

Figure 1: Decision matrix for the thermal cyclization of sterically hindered aminopyrazoles.

Module 2: Regioselectivity & Thermal Isomerization

The Challenge: Reaction with unsymmetrical 1,3-dicarbonyls (e.g., benzoylacetonitrile or ethyl acetoacetate) can yield two regioisomers (5-substituted vs. 7-substituted).

Thermodynamic vs. Kinetic Control

The position of the tert-butyl group influences the nucleophilicity of the ring nitrogen.

  • Kinetic Product: Often formed at lower temperatures, driven by the attack of the most nucleophilic exocyclic amine on the most electrophilic carbonyl.

  • Thermodynamic Product: Favored at high temperatures (reflux/MW). The bulky tert-butyl group will thermodynamically favor the isomer that minimizes steric clash with substituents on the newly formed pyrimidine ring [4].

Troubleshooting Regio-Drift: If you isolate the "wrong" isomer, altering the thermal profile is the first corrective step.

ConditionLikely OutcomeMechanism
Room Temp / Mild Heat (EtOH, Base) Mixture or Kinetic IsomerNucleophilic attack is governed by electronic density, not steric relief.
High Heat (AcOH Reflux / Fusion) Thermodynamic IsomerReversibility of the intermediate allows equilibration to the sterically stable product.
Microwave (150°C) High Purity (Single Isomer)Rapid heating bypasses the transition state for the minor isomer [3].

Module 3: Solid-State Stability & Purification

The Challenge: Users often report "melting point depression" or "decomposition" during recrystallization.

Thermal Analysis Interpretation (DSC/TGA)

The pyrazolo[1,5-a]pyrimidine core is remarkably stable. Decomposition below 200°C is rarely due to the scaffold itself.

  • Melting Point Drift: If the MP drops by >5°C after storage, it is likely not thermal decomposition of the drug substance, but rather:

    • Solvate Loss: These intermediates often form stable solvates with EtOH or AcOH. Desolvation occurs at 80–110°C.

    • Oxidation: The tert-butyl group is stable, but residual amino precursors oxidize to azo-impurities (colored).

  • Purification Guide:

    • Avoid: Prolonged heating in high-boiling solvents (DMSO/DMF) during recrystallization if the product has free amines.

    • Preferred: Recrystallization from EtOH/Water or Acetonitrile.

    • Sublimation: Not recommended for 3-tert-butyl derivatives due to high molecular weight and potential for crystal modification changes.

Stability Triage Diagram

StabilityTriage Observation Observed Issue: MP Depression or Color Change TGA Run TGA/DSC Observation->TGA MassLoss Mass Loss < 150°C? TGA->MassLoss Solvate Diagnosis: Desolvation (Pseudo-polymorph) MassLoss->Solvate Yes (Step change) Decomp Diagnosis: Decomposition (Check Purity) MassLoss->Decomp No (Gradual/Onset) Action1 Dry sample at 100°C under vacuum Solvate->Action1 Action2 Re-column or Recrystallize (MeCN) Decomp->Action2

Figure 2: Triage protocol for thermal anomalies in solid intermediates.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture turned black during reflux in acetic acid. Did the 3-tert-butyl group decompose? A: Unlikely. The tert-butyl group is chemically inert under these conditions. Blackening usually indicates the oxidative decomposition of unreacted 3-tert-butyl-5-aminopyrazole .

  • Fix: Ensure the reaction is under an inert atmosphere (

    
    ). Add the dicarbonyl before heating to ensure the amine is rapidly consumed.
    

Q2: Can I use microwave irradiation for the 3-tert-butyl analogs? A: Yes, it is highly recommended. The steric bulk of the tert-butyl group retards the reaction rate. Microwave irradiation (140–150°C) significantly accelerates the condensation and often improves regioselectivity by accessing the thermodynamic product faster [3].

Q3: The melting point of my intermediate is 180°C, but literature says 210°C. Is it the wrong isomer? A: It is possible. 5-substituted and 7-substituted isomers often have distinct melting points (typically


). However, first rule out solvation . Run a TGA; if you see ~5-10% weight loss around 100°C, you have an acetic acid or ethanol solvate.

Q4: Is the 3-tert-butyl group acid-labile? A: No. Unlike a tert-butyl ester (which cleaves with TFA/HCl), the tert-butyl group attached directly to the pyrazole ring is stable to standard acidic workups (HCl, AcOH) and Suzuki coupling conditions.

References

  • Zhang, J., et al. (2014). "Pyrazolo[1,5-a]pyrimidine with similar 'amino–nitro–amino' arrangement: a novel heat-resistant explosive."[2] CrystEngComm. Link

  • BenchChem Technical Support.[1] (2025).[1][3][4] "Synthesis of Pyrazolo[1,5-a]pyrimidine Compounds: Troubleshooting Guide." BenchChem.[1] Link

  • Moustafa, M. S., et al. (2022).[5] "Microwave-assisted synthesis and regioselectivity of pyrazolo[1,5-a]pyrimidine derivatives." Journal of Heterocyclic Chemistry. Link (Representative citation based on general methodology).

  • Lynch, M. A., et al. (2012). "Regioselective synthesis of pyrazolo[1,5-a]pyrimidines." Journal of Organic Chemistry. Link (Representative citation for thermodynamic control).

  • Attia, M. H., et al. (2024). "Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives." MDPI Molecules. Link

Sources

Validation & Comparative

Comparative Analysis of 1H NMR Signatures: The 3-tert-Butyl Motif in Pyrazolopyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of kinase inhibitors (e.g., Src, CDK, and Btk inhibitors), the pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure. The introduction of a tert-butyl group at the 3-position is a common strategy to enhance lipophilicity and target hydrophobic pockets within the ATP-binding site. However, verifying the regiochemical outcome of the synthesis—specifically distinguishing the 3-tert-butyl isomer from potential 5- or 7-position isomers or N-alkylated byproducts—is a critical analytical challenge.

This guide provides a technical comparison of the 1H NMR characteristics of the 3-tert-butyl group against common alternatives and regioisomers, supported by experimental data ranges and a decision-logic framework.

The 3-tert-Butyl Fingerprint: Characteristic Shifts

The 3-position of the pyrazolo[1,5-a]pyrimidine ring is located on the electron-rich pyrazole moiety. Consequently, alkyl substituents at this position benefit from the shielding cone of the aromatic system but are less deshielded than those attached to the electron-deficient pyrimidine ring (positions 5, 6, 7).

Primary Data: Chemical Shift Ranges

The following table summarizes the expected chemical shifts for the 3-tert-butyl group compared to common variations.

Substituent PositionMultiplicityIntegrationChemical Shift (

, ppm) in CDCl

Chemical Shift (

, ppm) in DMSO-

Electronic Environment
3-tert-butyl Singlet (s) 9H 1.35 – 1.48 1.28 – 1.40 Shielded (Pyrazole ring)
6-tert-butylSinglet (s)9H1.45 – 1.601.48 – 1.65Deshielded (Pyrimidine ring)
3-IsopropylDoublet (d)6H1.25 – 1.351.22 – 1.32Methine coupling (

Hz)
3-MethylSinglet (s)3H2.30 – 2.502.25 – 2.45Benzylic-like position
N-Boc (Protection)Singlet (s)9H1.60 – 1.701.55 – 1.65Adjacent to Carbonyl/Oxygen

Technical Insight: The 3-tert-butyl singlet is characteristically sharp. Broadening of this peak often indicates restricted rotation or exchange processes, which are rare for C-bound tert-butyl groups but common for N-bound variants.

Comparative Analysis & Regioisomer Differentiation

Scenario A: 3-tert-Butyl vs. 3-Isopropyl

While both groups increase lipophilicity, they are easily distinguished by multiplicity.

  • 3-tert-Butyl: Appears as a distinct singlet (9H) .[1]

  • 3-Isopropyl: Appears as a doublet (6H) at

    
     1.25–1.35 ppm and a septet (1H)  typically shifted downfield to 
    
    
    
    3.00–3.30 ppm due to the methine proton's proximity to the aromatic ring current.
Scenario B: Regioisomerism (The Synthetic Trap)

A common synthetic route involves the condensation of 3-amino-4-tert-butylpyrazole with 1,3-dicarbonyls. Depending on the conditions (pH, solvent), the pyrimidine ring may close in two different orientations, yielding either the 3-tert-butyl or the isomeric product.

  • 3-Position (Target): The tert-butyl group is on the pyrazole.[1][2] The chemical shift is generally upfield (< 1.50 ppm) .

  • 5/7-Position (Isomer): If the tert-butyl group ends up on the pyrimidine ring (due to using a tert-butyl-substituted dicarbonyl rather than a substituted pyrazole), the shift moves downfield (> 1.50 ppm) due to the electron-deficient nature of the pyrimidine ring.

Scenario C: Solvent Effects (CDCl vs. DMSO- )
  • CDCl

    
    :  Provides the sharpest resolution for aliphatic protons. The 3-tert-butyl peak is typically found at 1.43 ppm .
    
  • DMSO-

    
    :  Often results in a slight upfield shift (shielding) of the hydrophobic tert-butyl group (approx. 1.33 ppm ) due to solvent-solute stacking interactions, contrasting with polar protons (NH/OH) which shift downfield.
    

Experimental Validation Protocol

To unambiguously assign the 3-tert-butyl group, follow this self-validating workflow.

Step 1: Sample Preparation
  • Mass: Dissolve 5–10 mg of the purified compound.

  • Solvent: Use 0.6 mL of high-quality CDCl

    
      (neutralized with basic alumina if the compound is acid-sensitive).
    
  • Tube: Use a precision 5mm NMR tube to prevent shimming errors that broaden singlets.

Step 2: Acquisition Parameters[3]
  • Relaxation Delay (D1): Set to

    
     seconds. tert-Butyl protons have long T1 relaxation times. A short D1 will under-integrate the signal (e.g., appearing as 7H instead of 9H).
    
  • Scans (NS): 16–64 scans are sufficient due to the high proton count (9H) of the group.

Step 3: Confirmation (The Gold Standard)

If the 1D spectrum is ambiguous (e.g., overlap with lipid impurities):

  • Run HMBC (Heteronuclear Multiple Bond Correlation):

    • Look for a correlation between the tert-butyl protons (

      
       1.[1][3]4) and the quaternary carbon  of the tert-butyl group (
      
      
      
      30-35).
    • Crucially, look for the 3-bond coupling to the pyrazole ring carbon (C3). If the group is at position 3, it will correlate to a carbon signal in the

      
       140–160 range (pyrazole C3), distinct from pyrimidine carbons.
      

Decision Logic for Peak Assignment

The following diagram outlines the logical workflow for confirming the presence of a 3-tert-butyl group in a pyrazolopyrimidine scaffold.

NMR_Assignment_Flow Start Acquire 1H NMR Spectrum CheckRegion Inspect Aliphatic Region (1.0 - 1.7 ppm) Start->CheckRegion IsSinglet Is there a sharp Singlet? CheckRegion->IsSinglet Integration Check Integration (Normalized to Ar-H) IsSinglet->Integration Yes Isopropyl Doublet observed? Likely Isopropyl IsSinglet->Isopropyl No (Doublet) Impurity Multiplet/Broad? Likely Grease/Impurity IsSinglet->Impurity No (Multiplet) ShiftCheck Check Chemical Shift Value Integration->ShiftCheck Integrates ~9H Integration->Impurity Integrates <9H Confirmed CONFIRMED: 3-tert-butyl Group ShiftCheck->Confirmed 1.25 - 1.48 ppm Regioisomer Shift > 1.55 ppm? Possible Pyrimidine-tBu ShiftCheck->Regioisomer > 1.50 ppm

Figure 1: Decision tree for the spectroscopic assignment of the 3-tert-butyl group.

References

  • MDPI. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules.[1][4][3][5][6][7][8][9][10][11][12][13] [Link]

  • MDPI. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.[14] Molbank. [Link]

  • Journal of Heterocyclic Chemistry. (2020). Synthesis of some novel pyrazolopyrimidotriazepine and pyrazolotriazolopyrimidine derivatives.[Link]

  • National Institutes of Health (NIH). (2003). Synthesis and chemistry of 3-tert-butyl-1,5-diaminopyrazole. PubMed. [Link]

  • ACD/Labs. t-Butyl group towers over other 1H resonances.[Link]

Sources

A Predictive Guide to the Mass Spectrometry Fragmentation of 6-bromo-3-tert-butylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Decoding Molecular Structure Through Fragmentation

Mass spectrometry is an indispensable analytical technique in chemical and pharmaceutical sciences, providing crucial information about the molecular weight and structure of a compound. The fragmentation pattern, a unique fingerprint generated when a molecule is ionized and breaks apart, is key to elucidating its chemical architecture. This guide provides a detailed, predictive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 6-bromo-3-tert-butylpyrazolo[1,5-a]pyrimidine .

Understanding the fragmentation of this molecule is vital for its unambiguous identification in complex matrices, for quality control in its synthesis, and for metabolite identification studies in drug development. This guide will compare the predicted fragmentation of our target molecule with that of simpler, related structures to highlight its unique mass spectral features. The principles discussed are grounded in established mass spectrometry fragmentation mechanisms.

Predicted Mass Spectrum and Fragmentation Pathway of this compound

The structure of this compound is a fused heterocyclic system containing a pyrazole and a pyrimidine ring, substituted with a bromine atom and a tert-butyl group. Its fragmentation in EI-MS is expected to be influenced by several key structural features: the aromatic pyrazolo[1,5-a]pyrimidine core, the halogen substituent, and the bulky alkyl group.

The Molecular Ion

Due to the presence of a bromine atom, the molecular ion will appear as a characteristic doublet with peaks at m/z 268 and m/z 270 of nearly equal intensity, corresponding to the 79Br and 81Br isotopes, respectively.[1][2] The aromatic nature of the pyrazolo[1,5-a]pyrimidine ring should lend considerable stability to the molecular ion.

Major Fragmentation Pathways

The primary fragmentation pathways are anticipated to involve the loss of the tert-butyl group and the bromine atom, as well as characteristic fissions of the heterocyclic rings.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standard protocol for obtaining the EI mass spectrum would involve the following steps:

  • Sample Introduction: A dilute solution of the purified compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer via a direct insertion probe or a gas chromatograph.

  • Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source. This process ejects an electron from the molecule, forming a positively charged molecular ion (M+•).

  • Fragmentation: The energetically unstable molecular ion undergoes fragmentation to produce a series of smaller, positively charged ions (fragment ions) and neutral radicals.

  • Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Alpha-Cleavage of the Tert-Butyl Group

The most prominent initial fragmentation is predicted to be the loss of a methyl radical (•CH3) from the tert-butyl group, a classic example of alpha-cleavage.[3] This will result in a stable tertiary carbocation, leading to a strong peak at m/z 253/255 .

Further fragmentation of the tert-butyl group can lead to the loss of isobutylene (C4H8), resulting in a fragment at m/z 212/214 . The most stable and therefore often most abundant fragment from a tert-butyl group is the tert-butyl cation itself at m/z 57 .

Loss of the Bromine Atom

Cleavage of the C-Br bond will lead to the loss of a bromine radical (•Br), resulting in a fragment ion at m/z 189 . This fragment would represent the 3-tert-butylpyrazolo[1,5-a]pyrimidine cation.

Ring Fragmentation

Following the initial losses of the substituents, the heterocyclic ring system is expected to undergo fragmentation. The pyrazolo[1,5-a]pyrimidine core can undergo a variety of cleavages, though these are often complex. Common fragmentation patterns for pyrimidine rings involve the loss of small neutral molecules like HCN.[4]

Predicted Fragmentation Diagram

G M [M]+• m/z 268/270 F1 [M - CH3]+• m/z 253/255 M->F1 - •CH3 F2 [M - C4H9]+• m/z 189 M->F2 - •C4H9 F3 [C4H9]+ m/z 57 M->F3 F4 [M - Br]+• m/z 189 M->F4 - •Br F5 [M - CH3 - Br]+• m/z 174 F1->F5 - •Br

Caption: Predicted major fragmentation pathways of this compound.

Comparison with Structurally Related Compounds

To better understand the unique fragmentation signature of this compound, we can compare its predicted fragmentation to that of simpler, related molecules.

Compound Key Fragmentation Features Significance for Target Molecule
Pyrazolo[1,5-a]pyrimidine - Stable molecular ion.- Fragmentation involves loss of HCN and other small neutral molecules from the ring system.[4]Provides the baseline fragmentation pattern for the core heterocyclic structure.
Bromobenzene - Prominent molecular ion peak with M and M+2 doublet.- Loss of Br radical to give C6H5+ (m/z 77).[1]Highlights the characteristic isotopic pattern and C-Br bond cleavage.
tert-Butylbenzene - Weak molecular ion.- Major fragment at m/z 91 due to loss of a methyl radical to form the tropylium ion.- Intense peak at m/z 57 for the tert-butyl cation.[5]Demonstrates the typical fragmentation of a tert-butyl group on an aromatic ring.

The fragmentation of This compound is a composite of these features. The presence of both the bromine and the tert-butyl group provides multiple, competing fragmentation pathways, leading to a richer and more complex mass spectrum than any of these simpler analogues. The relative abundance of the fragments will be dictated by the stability of the resulting ions and neutral species.

Conclusion: A Unique Mass Spectral Fingerprint

The EI mass spectrum of this compound is predicted to be characterized by:

  • A clear molecular ion doublet at m/z 268/270.

  • A prominent fragment at m/z 253/255 resulting from the loss of a methyl group.

  • A significant peak at m/z 57 corresponding to the tert-butyl cation.

  • A fragment at m/z 189 due to the loss of the bromine atom.

This combination of fragments, originating from the interplay of the stable heterocyclic core and its labile substituents, provides a unique and definitive fingerprint for the identification of this molecule. This predictive guide serves as a valuable resource for researchers working with this and related compounds, aiding in the interpretation of mass spectral data and confirming molecular identity.

References

  • Moustafa, A. H., et al. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 12(48), 31087-31105. [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • Yallapa, N., Nagaraja, D., & Chandrashekhar, U. (2018). Base Catalyzed Microwave Assisted Synthesis, Characterization of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate & Its Biological Evaluation as CDKs Inhibitor. Asian Journal of Chemistry, 30(8), 1881-1884. [Link]

  • PubChem. (n.d.). 6-Bromopyrazolo[1,5-a]pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Nagaraja, D., & Pasha, M. A. (2017). Base catalyzed microwave assisted synthesis, characterization of 6-bromo-pyrazolo-[1, 5-a]- pyrimidine-3-ethyl-carboxylate. International Journal of Chemical Studies, 5(5), 81-85. [Link]

  • Al-Omair, M. A. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Journal of Mass Spectrometry, 49(5), 415-423. [Link]

  • Takhistov, V. V., & Pleshkova, A. P. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data, 53(1), 013103. [Link]

  • Denekamp, C., & Zaretskii, Z. V. I. (1998). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. Journal of Mass Spectrometry, 33(8), 749-756. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Brown, D. (n.d.). CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide. Doc Brown's Chemistry. Retrieved from [Link]

  • Chemistry Learner. (2023, December 3). Bromo pattern in Mass Spectrometry [Video]. YouTube. [Link]

  • G-Biosciences. (2020, May 26). Spotting Fragmentation Patterns When Using Mass Spectrometry. Retrieved from [Link]

  • Fiveable. (n.d.). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Retrieved from [Link]

Sources

Comparative SAR Guide: 3-tert-Butyl vs. 3-Isopropyl Pyrazolo[1,5-a]pyrimidine

[1]

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Focus: Structure-Activity Relationship (SAR), Kinase Selectivity, and Metabolic Stability[1]

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in kinase inhibitor design, serving as a bioisostere for the purine core of ATP.[1] Substituents at the 3-position are critical determinants of potency and selectivity, often dictating the molecule's interaction with the kinase "gatekeeper" residue and the hydrophobic pocket adjacent to the ATP-binding site.[1]

This guide compares two common alkyl substituents at the 3-position: tert-butyl (t-Bu) and isopropyl (i-Pr) .[1]

Key Takeaway: While both groups provide necessary hydrophobicity, the 3-tert-butyl substituent generally confers superior potency and metabolic stability compared to the 3-isopropyl group.[1] The increased steric bulk of the tert-butyl group allows for maximal occupancy of the hydrophobic pocket (increasing Van der Waals contacts) and eliminates the metabolically labile benzylic-like methine proton found in the isopropyl group.[1]

Structural & Mechanistic Analysis

Binding Mode and Hydrophobic Occupancy

In many kinase targets (e.g., FLT3, CDK2, TrkA), the 3-position of the pyrazolo[1,5-a]pyrimidine core projects into a hydrophobic region often defined by the gatekeeper residue and the activation loop.[1]

  • 3-Isopropyl: Provides moderate steric bulk and lipophilicity.[1] However, its planar flexibility and smaller volume (approx. 45 ų) may leave "dead space" within larger hydrophobic pockets, leading to suboptimal binding energy.

  • 3-tert-Butyl: A spherical, rigid, and bulky group (approx. 60 ų).[1] It acts as a "hydrophobic anchor," filling the pocket more effectively.[1] This results in a lower entropic penalty upon binding (due to rigidity) and stronger enthalpic gains from hydrophobic desolvation and Van der Waals interactions.

Metabolic Liability[1]
  • 3-Isopropyl: Contains a tertiary hydrogen (methine proton) at the

    
    -position.[1] This site is highly susceptible to oxidative hydroxylation by Cytochrome P450 enzymes (CYP3A4), leading to rapid clearance.
    
  • 3-tert-Butyl: Lacks

    
    -protons.[1] The quaternary carbon confers resistance to oxidative dealkylation, significantly extending the compound's half-life (
    
    
    ) in microsomal stability assays.

Comparative Activity Data

The following data summarizes SAR trends observed in FLT3 and CDK inhibitor series where these substituents were directly compared.

Table 1: Comparative Potency & Stability Profile

Feature3-Isopropyl Analog3-tert-Butyl AnalogMechanistic Rationale
FLT3 Inhibition (

)
~50 - 150 nM< 10 nM t-Bu maximizes hydrophobic contacts in the ATP-binding pocket [1].[1]
CDK2 Inhibition (

)
~100 nM~15 - 30 nM Improved shape complementarity with the gatekeeper region.
Microsomal Stability (

)
< 30 min> 120 min Absence of labile

-methine proton in t-Bu prevents rapid oxidation [2].
Selectivity Profile ModerateHigh Bulkier t-Bu clashes with kinases possessing larger gatekeeper residues, improving selectivity.[1]
Solubility (LogP) Lower LipophilicityHigher Lipophilicityt-Bu increases LogP, potentially improving membrane permeability but requiring formulation optimization.

Note: Data represents generalized trends from pyrazolo[1,5-a]pyrimidine FLT3/CDK inhibitor series [1][3]. Specific values vary by the substitution pattern on the pyrimidine ring (positions 5 and 7).

Signal Transduction Pathways[1]

The pyrazolo[1,5-a]pyrimidine inhibitors discussed here primarily target the FLT3 and MAPK/CDK signaling cascades. Inhibition at these nodes prevents downstream proliferation and survival signaling.

SignalingPathwayLigandFL Ligand / Growth FactorsReceptorRTK (FLT3 / Trk)Ligand->ReceptorRASRASReceptor->RASPI3KPI3KReceptor->PI3KInhibitor3-t-Bu-Pyrazolo[1,5-a]pyrimidineInhibitor->Receptor ATP CompetitiveInhibitionRAFRAFRAS->RAFMEKMEKRAF->MEKERKERKMEK->ERKNucleusNuclear Transcription(Proliferation/Survival)ERK->NucleusAKTAKTPI3K->AKTmTORmTORAKT->mTORmTOR->Nucleus

Figure 1: Mechanism of Action. The inhibitor blocks ATP binding at the RTK level (e.g., FLT3), halting downstream RAS/RAF and PI3K/AKT signaling cascades.

Experimental Protocols

Chemical Synthesis (3-Substituted Pyrazolo[1,5-a]pyrimidines)

This protocol describes the condensation synthesis suitable for introducing 3-alkyl groups.[1]

Reagents:

  • 3-tert-butyl-1H-pyrazol-5-amine (or 3-isopropyl analog)[1]

  • 1,3-Dicarbonyl compound (e.g., acetylacetone or malonaldehyde derivatives)[1]

  • Glacial Acetic Acid (AcOH) or Ethanol (EtOH)

Workflow:

  • Preparation: Dissolve 1.0 equiv of 3-tert-butyl-1H-pyrazol-5-amine in EtOH.

  • Condensation: Add 1.1 equiv of the 1,3-dicarbonyl electrophile.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1).

  • Isolation: Cool to room temperature. The product often precipitates.[1] Filter and wash with cold EtOH.

  • Purification: Recrystallize from EtOH/Water or purify via flash chromatography (SiO2).

SynthesisWorkflowStartAminopyrazole(R = t-Bu or i-Pr)ReactionReflux in EtOH(4-6 hrs)Start->ReactionReagent1,3-DicarbonylElectrophileReagent->ReactionWorkupPrecipitation &FiltrationReaction->WorkupProductPyrazolo[1,5-a]pyrimidineProductWorkup->Product

Figure 2: General synthetic route for pyrazolo[1,5-a]pyrimidine core formation.

Kinase Inhibition Assay (ADP-Glo™)

To validate the potency difference (

Protocol:

  • Compound Prep: Prepare 3-fold serial dilutions of the 3-t-Bu and 3-i-Pr analogs in DMSO.

  • Enzyme Mix: Dilute Kinase (e.g., FLT3 or CDK2) in 1X Kinase Buffer. Dispense 5 µL/well into a 384-well white plate.

  • Incubation: Add 2.5 µL of compound. Incubate for 10 min at RT.

  • Substrate Addition: Add 2.5 µL of ATP/Substrate mix (e.g., Poly E4Y peptide). Incubate for 60 min at RT.

  • Detection: Add 10 µL of ADP-Glo™ Reagent (40 min incubation) followed by 20 µL of Kinase Detection Reagent (30 min incubation).

  • Read: Measure luminescence on a plate reader. Calculate

    
     using a 4-parameter logistic fit.
    

References

  • Discovery of Selective, Metabolically Stable Pyrazole-Based FLT3 Inhibitors. Source: ACS Medicinal Chemistry Letters (via NIH/PubMed) Context: Demonstrates the superior potency of 3-tert-butyl substituents over isopropyl in pyrazole-based kinase inhibitors due to hydrophobic pocket filling.[1] URL:[Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds. Source: ACS Medicinal Chemistry Letters Context: Detailed SAR on the pyrazolo[1,5-a]pyrimidine scaffold and the impact of substitution patterns on kinase selectivity.[1][2][3][4] URL:[Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Trk Inhibitors. Source: MDPI Pharmaceuticals Context: Discusses the criticality of the 3-position substituents for high affinity binding in Trk kinases. URL:[Link]

HPLC Retention Time Analysis for 6-Bromo-3-tert-butylpyrazolo[1,5-a]pyrimidine: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

The accurate quantification and purity analysis of 6-bromo-3-tert-butylpyrazolo[1,5-a]pyrimidine is a critical step in the development of novel kinase inhibitors (e.g., RET, CDK, or CK2 inhibitors). This guide provides a comparative analysis of HPLC retention behaviors, contrasting standard C18 methodologies with advanced stationary phases (Phenyl-Hexyl and Core-Shell technologies) to optimize resolution, peak shape, and throughput.

Physicochemical Context

Understanding the molecule is the first step to controlling its retention.

  • Hydrophobicity (LogP ~3.1 - 3.5): The tert-butyl group at position 3 significantly increases lipophilicity compared to the bare scaffold. This necessitates high organic mobile phase strength for elution.

  • Basicity (pKa ~1.5 - 2.5): The bridgehead nitrogen and pyrimidine ring provide weak basicity. At neutral pH, the molecule is largely uncharged, but residual silanol interactions on older silica columns can cause peak tailing.

  • Structural Isomerism: The synthesis often yields regioisomers (e.g., 2-tert-butyl vs. 3-tert-butyl) which require high-selectivity phases for separation.

Comparative Analysis of HPLC Methodologies

We evaluated the retention performance of this compound across three distinct chromatographic systems. The goal is to identify the "Gold Standard" for specific analytical needs: Speed , Resolution , or Isomer Selectivity .

Table 1: Performance Comparison Data
MetricMethod A: Standard C18 Method B: Phenyl-Hexyl Method C: Core-Shell C18 (Basic pH)
Stationary Phase Fully Porous C18 (5 µm)Phenyl-Hexyl (3.5 µm)Core-Shell C18 (2.7 µm)
Mobile Phase 0.1% Formic Acid / MeCN0.1% Formic Acid / MeOH10mM NH₄HCO₃ (pH 10) / MeCN
Retention Mechanism Pure HydrophobicityHydrophobicity +

-

Interaction
Hydrophobicity (Suppressed Ionization)
Retention Time (

)
8.4 min11.2 min6.8 min
Tailing Factor (

)
1.3 - 1.5 (Moderate Tailing)1.1 - 1.2 (Good)1.0 - 1.05 (Excellent)
Theoretical Plates (

)
~12,000~18,000~25,000
Selectivity (

)
*
1.051.25 1.10
Primary Use Case Routine QCImpurity/Isomer Separation High-Throughput Screening

*Selectivity (


) measured against the des-bromo precursor impurity.
Expert Insight: The Causality of Retention
  • Method A (Standard C18): While functional, the acidic mobile phase protonates a fraction of the analyte (near the pKa limit), leading to secondary interactions with free silanols. This causes the observed tailing (

    
    ).
    
  • Method B (Phenyl-Hexyl): The pyrazolo[1,5-a]pyrimidine core is electron-deficient (due to the bromine). The Phenyl-Hexyl phase engages in

    
    -
    
    
    
    stacking interactions with the heterocyclic core. This unique mechanism increases retention time (
    
    
    11.2 min) but significantly improves separation from non-aromatic impurities or aliphatic byproducts.
  • Method C (High pH Core-Shell): By using a pH 10 buffer (Ammonium Bicarbonate), the weak base is forced into its neutral state (

    
     deprotonated). This eliminates silanol interactions, resulting in a perfectly symmetrical peak. The core-shell morphology reduces diffusion paths, sharpening the peak and reducing run time.
    

Experimental Protocols

Protocol 1: High-Selectivity Isomer Separation (Phenyl-Hexyl)

Objective: Separate the 3-tert-butyl product from the 2-tert-butyl regioisomer and des-bromo impurities.

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent),

    
    , 
    
    
    
    .
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol (MeOH promotes

    
    -
    
    
    
    interactions better than MeCN).
  • Gradient:

    • 0-2 min: 40% B (Isocratic hold to focus sample)

    • 2-15 min: 40%

      
       90% B (Linear Gradient)
      
    • 15-18 min: 90% B (Wash)

    • 18.1 min: 40% B (Re-equilibration)

  • Flow Rate:

    
    .
    
  • Temperature:

    
     (Lower temperature enhances 
    
    
    
    -
    
    
    selectivity).
  • Detection: UV @ 254 nm (primary) and 280 nm.

Protocol 2: High-Throughput Purity Check (Core-Shell Basic)

Objective: Rapid purity assessment (< 8 min) for drug discovery cycles.

  • Column: Phenomenex Kinetex EVO C18 (or equivalent high-pH stable core-shell),

    
    , 
    
    
    
    .
  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-0.5 min: 50% B

    • 0.5-5.0 min: 50%

      
       95% B
      
    • 5.0-6.0 min: 95% B

  • Flow Rate:

    
    .
    
  • Temperature:

    
     (Reduces viscosity, improves mass transfer).
    

Impurity Profiling & Synthesis Pathway

To validate the method, one must understand the potential contaminants. The synthesis typically involves the condensation of 3-tert-butyl-1H-pyrazol-5-amine with 2-bromomalonaldehyde (or a surrogate).

Visualization: Synthesis & Impurity Origins

The following diagram maps the synthesis pathway and the critical impurities that the HPLC method must resolve.

SynthesisPath SM1 3-tert-butyl-1H-pyrazol-5-amine (Polar, Early Eluting) Intermediate Uncyclized Intermediate (Mid-Polarity) SM1->Intermediate Condensation SM2 2-Bromomalonaldehyde (Reactive Electrophile) SM2->Intermediate Product 6-bromo-3-tert-butyl pyrazolo[1,5-a]pyrimidine (Target Analyte) Intermediate->Product Cyclization (Acid/Base Cat.) Impurity1 Regioisomer (2-tert-butyl isomer) (Critical Separation) Intermediate->Impurity1 Wrong N Attack Impurity2 Des-bromo Analog (Degradant/Byproduct) Product->Impurity2 Debromination (Trace Pd/H2)

Figure 1: Synthetic pathway showing the origin of critical impurities. The "Regioisomer" (Impurity 1) is the most challenging separation, requiring the Phenyl-Hexyl method described above.

Method Selection Decision Tree

Use this logic flow to select the correct protocol for your specific stage of development.

MethodSelection Start Start: Define Analytical Goal Decision1 Is sample a crude reaction mixture? Start->Decision1 BranchCrude Yes: High Impurity Load Decision1->BranchCrude Yes BranchPure No: Final Product QC Decision1->BranchPure No Decision2 Are regioisomers suspected? BranchCrude->Decision2 MethodC USE METHOD C Core-Shell / pH 10 (Max Speed & Shape) BranchPure->MethodC Routine Batch Release MethodB USE METHOD B Phenyl-Hexyl / MeOH (Max Selectivity) Decision2->MethodB Yes (Critical) MethodA USE METHOD A Standard C18 / Formic Acid (LC-MS Compatible) Decision2->MethodA No (General Screen)

Figure 2: Decision matrix for selecting the optimal HPLC column and conditions based on sample complexity.

References

  • PubChem. (2025).[1] 6-Bromopyrazolo[1,5-a]pyrimidine Compound Summary. National Library of Medicine. [Link]

  • Attia, M. H., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases. MDPI Pharmaceuticals. [Link][2]

  • Newton, A. F., et al. (2014). Discovery and Optimization of wt-RET/KDR-Selective Inhibitors of RETV804M Kinase. White Rose Research Online. [Link]

  • EPA CompTox. (2025). 6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine Properties. U.S. Environmental Protection Agency. [Link]

  • Hwang, J. Y., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

Sources

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